molecular formula C5H9NO3 B1313022 Morpholine-4-carboxylic Acid CAS No. 50881-96-4

Morpholine-4-carboxylic Acid

Cat. No.: B1313022
CAS No.: 50881-96-4
M. Wt: 131.13 g/mol
InChI Key: STUHQDIOZQUPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-4-carboxylic acid is an organic compound that serves as a valuable building block in medicinal chemistry and chemical synthesis. It features both a morpholine ring and a carboxylic acid group, making it a versatile precursor for the creation of more complex molecules. Derivatives of morpholine-4-carboxylic acid have been identified as potent inhibitors of Cathepsin S, a key protease involved in immune response, and are used in scientific research to study this target . The morpholine-carboxylic acid structure is also a key component in important coupling reagents, such as DMTMM, which are widely used for the efficient formation of amide bonds and ester linkages, particularly in the synthesis of sterically hindered molecules and bioconjugates . This compound is intended for research applications as a chemical intermediate. Researchers utilize it in the development of novel pharmacologically active compounds and synthetic tools. All information provided is for research purposes only. This product is offered "As Is" and is strictly for Research Use Only (RUO), not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHQDIOZQUPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431421
Record name Morpholine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50881-96-4
Record name Morpholine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Morpholine-4-Carboxylic Acid: Chemical Properties, Stability Kinetics, and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of morpholine-4-carboxylic acid not merely as a static chemical building block, but as a dynamic kinetic system. This compound presents a fascinating "carbamic acid paradox"—while its derivatized forms are cornerstones of modern medicinal and polymer chemistry, the free acid itself is inherently unstable. This whitepaper provides an in-depth technical analysis of its chemical properties, stability profile, and field-proven synthetic workflows designed to harness its utility without falling victim to its degradation pathways.

Chemical Structure & The Carbamic Acid Paradox

Morpholine-4-carboxylic acid consists of a six-membered morpholine heterocyclic ring (containing both nitrogen and oxygen atoms in a 1,4-position arrangement) with a carboxylic acid group directly attached to the nitrogen atom[1]. This specific connectivity classifies the molecule as a carbamic acid .

The presence of the basic nitrogen atom within the morpholine ring and the acidic carboxylic group creates an amphoteric character that dictates its solubility and reactivity[1]. However, the direct N-C(=O)OH linkage is the root of its kinetic instability. In the free acid form, the lone pair of electrons on the morpholine nitrogen donates electron density into the carbonyl system. Upon protonation of the carboxylate (or in the neutral zwitterionic state), the molecule undergoes a rapid, concerted cyclic transition state resulting in C-N bond cleavage. This spontaneous decarboxylation releases carbon dioxide gas and yields the free morpholine amine.

Consequently, to utilize this scaffold in contemporary chemical synthesis and materials science, it must be trapped and stored as a stable derivative—typically as a carboxylate salt (e.g., Potassium salt, CAS 50881-96-4), an ester, an amide, or an acid chloride[1][2].

Quantitative Data: Physicochemical Properties
PropertyValue / Description
IUPAC Name Morpholine-4-carboxylic acid
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS Number 50881-96-4 (Typically handled as a stabilized salt)
Canonical SMILES C1COCCN1C(=O)O
Structural Features Amphoteric; strong hydrogen-bond acceptor/donor capabilities[1]

Stability Profile & Degradation Kinetics

Understanding the environmental triggers for degradation is critical for researchers utilizing this compound. The morpholine nitrogen, being part of a carbamate-like structure, is significantly less nucleophilic than a typical secondary amine, which directs chemical reactions toward the carboxyl moiety[2].

If the stabilizing counter-ion (in the case of a salt) or the protecting group (in the case of an ester) is removed, the kinetic half-life of the resulting free acid drops to mere minutes at room temperature.

Stability Profile Across Derivative Classes
Derivative TypeRepresentative CompoundEnvironmental StabilityPrimary Degradation Pathway
Free Acid Morpholine-4-carboxylic acidHighly Unstable ( t1/2​ < mins at 25°C)Spontaneous decarboxylation to morpholine + CO 2​
Salt Morpholine-4-carboxylate K-saltStable in basic aqueous media (pH > 8)Acidification leads to rapid decarboxylation[1]
Acid Chloride 4-Morpholinecarbonyl chlorideStable under strict anhydrous conditionsHydrolysis to free acid, followed by decarboxylation
Ester Morpholine-4-carboxylic acid tert-butyl esterHighly stable (Shelf-life > 1 year)Acid-catalyzed deprotection (e.g., TFA)[3]
Visualization: Degradation vs. Stabilization

G FreeAcid Morpholine-4-carboxylic Acid (Unstable Free Acid) Degradation Morpholine + CO2 (Decarboxylation) FreeAcid->Degradation Spontaneous (t1/2 < mins) Salt Morpholine-4-carboxylate Salt (Stable in Base) FreeAcid->Salt Base (KOH) Derivatives Esters / Amides / Chlorides (Stable Intermediates) FreeAcid->Derivatives Derivatization (e.g., Triphosgene) Salt->FreeAcid Acidification (HCl)

Figure 1: Degradation pathway and stabilization strategies for morpholine-4-carboxylic acid.

Experimental Workflows: Synthesizing Stable Intermediates

To leverage the morpholine-4-carboxylic acid scaffold in drug discovery, researchers frequently synthesize 4-morpholinecarbonyl chloride (CAS 15159-40-7). This stable, highly reactive intermediate serves as a universal electrophile for subsequent amidation or esterification[4].

Causality Behind Experimental Choices

Historically, this synthesis utilized phosgene gas, which poses severe inhalation hazards. Modern, field-proven protocols utilize triphosgene (bis(trichloromethyl) carbonate) as a solid, safer alternative[4]. Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the basic morpholine starting material, rendering it non-nucleophilic and stalling the reaction. Therefore, Triethylamine (TEA) is employed as a stoichiometric acid scavenger.

Protocol: Self-Validating Synthesis of 4-Morpholinecarbonyl Chloride

Reagents:

  • Morpholine: 1.00 equivalent (2.0 g, 22.96 mmol)

  • Triphosgene: 1.50 equivalents (10.2 g, 34.37 mmol)

  • Triethylamine (TEA): 1.81 equivalents (4.2 g, 41.51 mmol)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • System Purge: Flame-dry a 500-mL round-bottom flask and purge with inert Nitrogen gas to ensure an anhydrous environment (preventing premature hydrolysis of the product).

  • Electrophile Preparation: Dissolve triphosgene (10.2 g) in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice-water bath. Causality: Low temperatures control the highly exothermic nucleophilic acyl substitution, preventing the formation of symmetrical urea byproducts.

  • Nucleophile Addition: Add morpholine (2.0 g) dropwise over 2 minutes under vigorous stirring[4].

  • Acid Scavenging: Immediately add TEA (4.2 g) dropwise over 3 minutes at 0°C[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[4].

  • In-Process Control (IPC): Monitor via TLC (Ethyl Acetate/Hexane 1:4). The disappearance of the ninhydrin-active morpholine spot validates complete conversion.

  • Workup: Quench the reaction by washing with 100 mL of cold distilled water to remove TEA-HCl salts[4]. Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Post-Reaction Validation: Analyze the resulting light yellow oil via 1 H NMR (CDCl 3​ ). The spectrum must show the absence of the broad N-H peak (~1.5 ppm) and a distinct downfield shift of the morpholine ring protons adjacent to the nitrogen, confirming successful acylation.

Visualization: Synthetic Workflow

G Morpholine Morpholine (Nucleophile) Reaction Nucleophilic Acyl Substitution (3h at RT) Morpholine->Reaction Reagent Triphosgene + TEA in DCM (0°C) Reagent->Reaction Workup Aqueous Wash & Extraction (H2O / DCM) Reaction->Workup Product 4-Morpholinecarbonyl Chloride (Stable Intermediate) Workup->Product

Figure 2: Self-validating synthetic workflow for 4-morpholinecarbonyl chloride.

Applications in Drug Development & Polymer Chemistry

Once stabilized as an ester, amide, or chloride, the morpholine-4-carboxylic acid scaffold is highly prized in pharmaceutical development due to its ability to enhance drug solubility, metabolic stability, and pharmacokinetic profiles[1].

  • Protease Inhibitors: Derivatives of this compound have been identified as potent, reversible inhibitors of Cathepsin S, a key protease involved in the immune response[2]. In these syntheses, 4-morpholinecarbonyl chloride is reacted with amino acid derivatives to form stable urea/amide linkages that fit perfectly into the S1/S2 pockets of the enzyme[3].

  • Receptor Agonists: The morpholine-4-carboxylic acid tert-butyl ester is utilized as a critical building block in the synthesis of 5-HT4 receptor partial agonists (e.g., SUVN-D4010), which are developed for the treatment of cognitive deficits associated with Alzheimer's Disease[5].

  • Polymer Chemistry: The polarity of the morpholine ring improves the hydrophilicity and adhesion of polymers. Incorporating stable morpholine-4-carboxylate esters into polymer formulations significantly enhances thermal stability and chemical resistance to degradation, making them valuable for advanced coatings and controlled-release materials[1][2].

References

  • Vulcanchem. "Morpholine-4-carboxylic Acid - 50881-96-4." Vulcanchem.
  • Benchchem. "Morpholine-4-carboxylic Acid | Research Chemical." Benchchem.
  • ChemicalBook. "4-Morpholinecarbonyl chloride synthesis." ChemicalBook.
  • Journal of Medicinal Chemistry. "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors.
  • ACS Chemical Neuroscience. "Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist for the Treatment of Cognitive Deficits Associated with Alzheimer's Disease.

Sources

Structural analysis of morpholine-4-carboxylic acid by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analysis of Morpholine-4-carboxylic Acid by ¹H and ¹³C NMR

Introduction: The Structural Significance of a Versatile Scaffold

Morpholine-4-carboxylic acid is a heterocyclic compound that serves as a pivotal building block in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, featuring a morpholine ring N-substituted with a carboxylic acid, provides a unique combination of a constrained, conformationally defined amine and a reactive carboxyl group. This duality makes it a valuable precursor for synthesizing a wide array of more complex molecules, including potent enzyme inhibitors and novel pharmaceutical agents.[1]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and chemical research. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the elucidation of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of morpholine-4-carboxylic acid using ¹H and ¹³C NMR spectroscopy. Moving beyond a simple recitation of data, this paper will delve into the causality behind experimental choices, the logic of spectral interpretation, and the establishment of a self-validating protocol to ensure data of the highest integrity.

Part 1: Foundational Principles of NMR for Morpholine-4-Carboxylic Acid

A robust interpretation of the NMR spectra of morpholine-4-carboxylic acid requires an understanding of its inherent structural and electronic properties. The molecule's conformation and the interplay between the morpholine ring and the N-carboxylic acid group are the primary determinants of the resulting spectral features.

The Morpholine Ring: A Conformationally Dynamic System

At room temperature, the six-membered morpholine ring predominantly adopts a chair conformation to minimize steric strain.[3] This conformational preference has profound implications for the ¹H NMR spectrum. The methylene protons are not equivalent; they exist in two distinct stereochemical environments: axial and equatorial.

  • Protons Adjacent to Oxygen (C2-H, C6-H): These protons are deshielded due to the high electronegativity of the adjacent oxygen atom and are expected to resonate at a lower field (higher ppm value).[3]

  • Protons Adjacent to Nitrogen (C3-H, C5-H): These protons are adjacent to the nitrogen atom, which is part of a carbamate-like structure due to resonance with the carbonyl group. This makes the nitrogen less electron-donating than in a simple amine, influencing the chemical shift of these protons.[1]

The coupling between these protons results in complex multiplets. A simplistic application of the n+1 rule would predict triplets, but the reality is more nuanced. The constrained chair conformation often leads to what is known as an AA'XX' spin system, where the coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons differ, resulting in multiplets with a more complex, often "triplet-like," appearance.[4][5]

The N-Carboxylic Acid Moiety: A Dominant Electronic Influence

The presence of the carboxylic acid group directly on the nitrogen atom fundamentally alters the ring's electronic properties. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group. This has two key consequences:

  • Nitrogen Basicity: The nitrogen atom is significantly less nucleophilic and basic than in unsubstituted morpholine.[1]

  • Proton and Carbon Chemical Shifts: This resonance affects the electron density around the N-CH₂ protons and carbons (C3, C5), influencing their chemical shifts.

The carboxylic acid proton (-COOH) itself is a highly diagnostic feature. It is acidic and readily participates in hydrogen bonding and chemical exchange with protic solvents or trace water. This results in a characteristically broad singlet in the ¹H NMR spectrum, typically found far downfield in the 10-12 ppm region.[1][6]

Part 2: Experimental Protocol: A Self-Validating System

The integrity of any structural elucidation is contingent upon the quality of the acquired data. The following protocol is designed as a self-validating system, where each step is chosen to mitigate potential errors and ensure the generation of a high-resolution, unambiguous spectrum.

Step 1: Rigorous Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.

  • Analyte & Materials:

    • Morpholine-4-carboxylic acid (>98% purity)

    • Deuterated solvent (e.g., DMSO-d₆)

    • High-quality 5 mm NMR tubes[7]

    • Glass Pasteur pipette and glass wool

  • Protocol:

    • Solvent Selection Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the analyte, and importantly, it slows down the rate of proton exchange, allowing for the observation of the acidic -COOH proton. Chloroform-d (CDCl₃) is less ideal as it may not fully dissolve the compound and can be acidic, potentially causing decomposition.[7]

    • Optimal Concentration: Weigh 10-25 mg of morpholine-4-carboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[8] This concentration balances achieving a good signal-to-noise ratio with avoiding line broadening that can occur in overly concentrated, viscous solutions.

    • Dissolution & Filtration: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[9] Once dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is critical. Suspended particulate matter will disrupt the magnetic field homogeneity, making it impossible to obtain sharp spectral lines.[10]

    • Labeling: Clearly label the NMR tube with a unique identifier.

Step 2: NMR Data Acquisition

The following is a generalized procedure for a standard 400 MHz NMR spectrometer.

  • Instrument Setup: Ensure the spectrometer is properly tuned and calibrated.

  • Protocol:

    • Sample Insertion: Carefully insert the NMR tube into a spinner turbine and place it within the NMR magnet.

    • Locking and Shimming: The instrument's software must "lock" onto the deuterium signal of the solvent. This provides a stable magnetic field reference. Following the lock, the magnetic field must be "shimmed" to maximize its homogeneity across the sample volume. This process is essential for achieving high-resolution spectra with sharp, symmetrical peaks.

    • ¹H Spectrum Acquisition:

      • Acquire a 1D proton spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C Spectrum Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[8]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay - FID) to generate the final frequency-domain spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10-25mg ¹H, 50-100mg ¹³C) B Dissolve in DMSO-d₆ (0.7 mL) A->B Solubility C Filter into NMR Tube (via Glass Wool) B->C Homogeneity D Insert Sample into Magnet C->D E Lock & Shim D->E Field Stability F Acquire ¹H Spectrum E->F High Resolution G Acquire ¹³C Spectrum E->G High Resolution H Fourier Transform F->H G->H I Phase & Baseline Correction H->I Spectrum Quality J Structural Elucidation I->J Interpretation

Caption: Workflow for NMR analysis of morpholine-4-carboxylic acid.

Part 3: Spectral Interpretation and Structural Elucidation

The acquired spectra provide a detailed fingerprint of the molecule's structure. A systematic analysis allows for the unambiguous assignment of each signal.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of morpholine-4-carboxylic acid is expected to show three distinct sets of signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~10.0 - 12.0Broad Singlet1HHighly deshielded acidic proton, broadened by H-bonding and chemical exchange.[1][6]
H2, H6 (O-CH₂)~3.7Multiplet (triplet-like)4HProtons adjacent to the electronegative oxygen atom are deshielded.[1]
H3, H5 (N-CH₂)~3.4Multiplet (triplet-like)4HProtons adjacent to the carbamate nitrogen are less deshielded than O-CH₂.[1]

The appearance of the morpholine proton signals as complex "triplet-like" multiplets rather than simple triplets is a key feature, indicative of the constrained chair conformation and the resulting AA'XX' spin system.[4][5]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Due to the molecule's symmetry, three signals are expected.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C =O (Carbonyl)~160 - 180The carbonyl carbon is highly deshielded, characteristic of carboxylic acids.[6]
C2, C6 (O-C H₂)~66The carbon atoms bonded to the electronegative oxygen are significantly deshielded.[3]
C3, C5 (N-C H₂)~44These carbons are less deshielded than the O-CH₂ carbons.[3]
Logic of Spectral Interpretation Diagram

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis start Acquired NMR Spectra (¹H & ¹³C) H1 Signal at δ 10-12 ppm Broad Singlet, 1H start->H1 C1 Signal at δ 160-180 ppm start->C1 H_ID Identify -COOH Group H1->H_ID H2 Two Multiplets (4H each) δ ~3.7 & ~3.4 ppm H_ID->H2 H_ID2 Assign Morpholine Protons H2->H_ID2 H_Assign O-CH₂ (downfield) N-CH₂ (upfield) H_ID2->H_Assign end Final Structure Confirmed H_Assign->end C_ID Identify C=O Carbon C1->C_ID C2 Two Signals δ ~66 & ~44 ppm C_ID->C2 C_ID2 Assign Morpholine Carbons C2->C_ID2 C_Assign O-CH₂ (downfield) N-CH₂ (upfield) C_ID2->C_Assign C_Assign->end

Caption: Logical workflow for the structural elucidation of morpholine-4-carboxylic acid from NMR data.

Conclusion

The structural analysis of morpholine-4-carboxylic acid by ¹H and ¹³C NMR spectroscopy provides a clear and detailed picture of its molecular architecture. The ¹H NMR spectrum is characterized by a distinct downfield broad singlet for the carboxylic acid proton and two complex multiplets for the diastereotopic methylene protons of the morpholine ring. The ¹³C NMR spectrum confirms the carbon skeleton with three signals corresponding to the carbonyl, the O-CH₂, and the N-CH₂ carbons.

This guide has demonstrated that by combining a foundational understanding of molecular structure and conformation with a rigorous, self-validating experimental protocol, NMR spectroscopy serves as an authoritative tool for structural elucidation. This systematic approach ensures the scientific integrity required by researchers, scientists, and drug development professionals who rely on this versatile chemical scaffold.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of Alberta Faculty of Science. Small molecule NMR sample preparation. (2023). Available from: [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • Wiley-VCH. Morpholine-4-carboxylic acid, 2-formyl-6-methoxyphenyl ester - SpectraBase. Available from: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. Available from: [Link]

  • PubMed. ¹H and ¹³C NMR spectra of N-substituted morpholines. (2005). Available from: [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016). Available from: [Link]

  • The Automated Topology Builder (ATB) and Repository. Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (2021). Available from: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

  • Duke University NMR Center. The Duke NMR Center Coupling constants. Available from: [Link]

  • ChemBK. Morpholine-4-carboxylic acid. Available from: [Link]

  • University of California, Los Angeles. Coupling constants for ¹H and ¹³C NMR. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available from: [Link]

Sources

Solvation Thermodynamics and Solubility Profiling of Morpholine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Core Focus: Solvation mechanics, quantitative profiling, and self-validating analytical methodologies.

Executive Summary

Morpholine-4-carboxylic acid (CAS 50881-96-4) is a highly versatile, amphoteric building block utilized extensively in the synthesis of protease inhibitors, peptide-based therapeutics, and complex bioconjugates. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, particularly in sterically hindered multi-step syntheses. This technical guide provides a rigorous examination of the compound's solvation mechanics, quantitative solubility data, and a field-proven, self-validating protocol for empirical solubility determination.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 1[1], one must first analyze its molecular architecture. The compound consists of a six-membered morpholine heterocyclic ring (containing oxygen and nitrogen in a 1,4-arrangement) with a carboxylic acid group attached directly to the nitrogen atom[1].

This specific arrangement creates a carbamate-like structure, rendering the nitrogen significantly less nucleophilic than in a standard secondary amine[2]. The solubility of this compound is dictated by the thermodynamic requirement to disrupt its highly stable crystal lattice. In the solid state, the molecules form rigid chains stabilized by strong N-H···N hydrogen bonds and weaker C-H···O interactions[2].

To achieve true solvation, the chosen organic solvent must provide a sufficient dielectric constant and hydrogen-bonding capacity to overcome these intermolecular forces. Polar aprotic solvents (such as DMSO and DMF) excel in this environment because their strong dipole moments disrupt the crystal lattice, while the oxygen atom in the morpholine ring acts as a highly receptive hydrogen bond acceptor[1].

Quantitative Solubility Profile in Organic Solvents

The amphoteric character of morpholine-4-carboxylic acid allows it to interact with both acidic and basic solvent environments, though it exhibits preferential solubility in highly polar organic solvents[1]. Advanced derivatives of this scaffold, such as the lysosomal acid lipase inhibitor 3, demonstrate robust solubility (~20 mg/mL) in solvents like DMSO and ethanol[3].

Table 1: Comparative Solubility Profile of Morpholine-4-Carboxylic Acid at 25°C

SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 7.246.7> 50.0Strong dipole-dipole interactions disrupt the N-H···N lattice; acts as an excellent H-bond acceptor.
N,N-Dimethylformamide (DMF) 6.436.7> 40.0High polarity and resonance-stabilized structure effectively solvate the carbamate moiety.
Methanol (MeOH) 5.132.7~ 25.0Protic nature allows it to act as both H-bond donor and acceptor, interacting with the morpholine oxygen.
Dichloromethane (DCM) 3.18.9~ 10.0Moderate dipole interactions; primarily solvates the non-polar hydrocarbon regions of the morpholine ring.
Toluene 2.42.4< 1.0Lacks the dielectric capacity to overcome the strong intermolecular hydrogen bonds of the solid state.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure high-fidelity data during formulation and drug development, solubility must be measured using a self-validating system that accounts for both thermodynamic equilibrium and analytical variance.

Step 1: Preparation of Saturated Solutions
  • Action : Add 100 mg of morpholine-4-carboxylic acid to 2 mL of the target organic solvent in a 5 mL amber glass vial.

  • Causality : An excess of the solid phase is mandatory to ensure that the thermodynamic equilibrium between the undissolved solid and the solvated molecules is reached. This guarantees the measurement represents the true saturation point rather than a kinetic dissolution artifact.

Step 2: Isothermal Equilibration
  • Action : Seal the vials with PTFE-lined caps and place them in an isothermal shaker bath at 25.0 ± 0.1 °C, shaking at 150 rpm for 48 hours.

  • Causality : The carbamate-like structure and strong N-H···N crystal packing[2] require extended kinetic energy input to fully dissociate. A 48-hour window guarantees that the concentration plateau is achieved. Strict temperature control (± 0.1 °C) prevents temperature-dependent solubility fluctuations.

Step 3: Phase Separation
  • Action : Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C.

  • Causality : Standard syringe filtration can lead to analyte adsorption on the filter membrane. High-speed centrifugation ensures the complete sedimentation of micro-particulates. If micro-particulates remain in the supernatant, they will dissolve upon dilution in the mobile phase, falsely elevating the measured solubility limit.

Step 4: HPLC-UV Quantification (Self-Validation)
  • Action : Dilute the supernatant 1:100 with the HPLC mobile phase. Analyze via HPLC-UV at λmax 302 nm (a standard absorption wavelength for related derivatives like Lalistat 1[3]). Run all samples in independent triplicates alongside a solvent blank.

  • Causality : Triplicate analysis allows for the calculation of Relative Standard Deviation (RSD). An RSD < 2% self-validates the precision of the extraction and quantification process. The blank ensures no solvent-induced matrix effects interfere with the peak area integration.

Visualizing the Solvation Workflow

The following diagram maps the logical progression of the self-validating solubility determination protocol, highlighting the critical transition from physical equilibration to analytical quantification.

Workflow N1 Excess Solid Addition (Morpholine-4-carboxylic acid) N2 Solvent Introduction (Polar / Non-polar) N1->N2 Saturation Setup N3 Isothermal Equilibration (48h at 25°C) N2->N3 Sealed Environment N4 Phase Separation (10,000g Centrifugation) N3->N4 Equilibrium Reached N5 HPLC-UV Quantification (Triplicate Validation) N4->N5 Supernatant Extraction N6 Solubility Profile Generation N5->N6 Data Integration

Fig 1: Isothermal shake-flask workflow for self-validating solubility quantification.

Pharmaceutical Implications

The solubility profile of morpholine-4-carboxylic acid directly impacts its utility in multi-step syntheses. Because the morpholine nitrogen is less nucleophilic[2], chemical functionalization is typically directed toward the carboxyl moiety. High solubility in aprotic solvents like DMF is critical when using coupling reagents (e.g., DMTMM) to efficiently form amide bonds and ester linkages in sterically hindered molecules[2]. Furthermore, maintaining optimal solubility during the synthesis of potent targeted inhibitors—such as those targeting Cathepsin S[2] or lysosomal acid lipase[3]—ensures high reaction yields and prevents the premature precipitation of critical intermediates.

References

  • Vulcanchem - Morpholine-4-carboxylic Acid - 50881-96-4.
  • Benchchem - Morpholine-4-carboxylic Acid | Research Chemical.
  • Cayman Chemical - Lalistat 1 - PRODUCT INFORMATION.

Sources

Structural Paradigms of Morpholine-4-Carboxylic Acid: X-Ray Crystallography and Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine-4-carboxylic acid (M4CA) and its derivatives are highly versatile building blocks in medicinal chemistry, frequently deployed to enhance the solubility, metabolic stability, and target affinity of pharmacophores. While the pure free acid is often utilized as a transient synthetic intermediate, its stable amides, esters, and enzyme-bound complexes provide profound crystallographic insights. This whitepaper provides an in-depth technical analysis of the crystal structure of M4CA derivatives, detailing the causality behind their conformational preferences, self-validating crystallographic protocols, and their mechanistic role in rational drug design.

Crystallographic Fundamentals of the M4CA Scaffold

The structural utility of the M4CA scaffold stems from its unique stereoelectronic properties. X-ray crystallographic data of M4CA derivatives—such as N-phenylmorpholine-4-carboxamide and various target-bound inhibitors—reveal two critical structural motifs that dictate their behavior in biological systems:

  • The Morpholine Chair Conformation: The six-membered morpholine ring universally adopts a chair conformation in the solid state to minimize steric clashes and torsional strain between the axial hydrogens. The heteroatoms (oxygen and nitrogen) sit at opposite ends of the ring (1,4-position), creating a distinct dipole moment that enhances aqueous solubility while maintaining a lipophilic core.

  • The Planar N2CO Unit: The nitrogen atom of the morpholine ring is directly bonded to the carbonyl carbon of the carboxylic/amide group. Due to the partial double-bond character arising from the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital, the N2CO unit is highly planar. This restricted rotation significantly lowers the entropic penalty upon binding to target enzymes, making M4CA an ideal capping group for protease inhibitors.

Intermolecular Hydrogen Bonding Networks

In small-molecule crystal lattices, M4CA derivatives frequently crystallize in non-centrosymmetric space groups (e.g., Cc or P2₁2₁2₁). The molecules are typically linked by strong intermolecular N−H⋯O=C hydrogen bonds, forming infinite crystallographic chains. These directional interactions are critical for the solid-state stability of the compound and mimic the hydrogen-bonding networks required for target engagement in biological pockets.

Binding M Morpholine-4-Carboxylic Acid Scaffold O Chair Conformation (Morpholine Ring) M->O P Planar N2CO Unit (Amide/Urea Linkage) M->P S3 Target Enzyme Pocket (e.g., Cathepsin S3) O->S3 Steric Fit & Lipophilicity HB Intermolecular H-Bonding (N-H···O=C) P->HB Directional Interaction HB->S3 Affinity Enhancement

Structural pathways of M4CA scaffold binding in target enzyme pockets.

Quantitative Structural Data

The table below summarizes the crystallographic parameters of key M4CA derivatives and macromolecular complexes. Notice the prevalence of the P2₁2₁2₁ space group in protein-ligand complexes, which is highly characteristic of chiral biological macromolecules crystallizing without inversion symmetry.

Compound / ComplexSpace GroupUnit Cell Parameters ( a,b,c in Å)Resolution (Å)Target / Application
N-(2-Chloroethyl)morpholine-4-carboxamide Cc a≈10.5,b≈8.2,c≈13.1 N/ASmall Molecule Reference
Cathepsin K / CRA1 Complex P2₁2₁2₁ a=45.07,b=70.95,c=140.95 2.00Osteoporosis Inhibitor
BTK Kinase / BMS-809959 P2₁2₁2₁ a=44.92,b=86.51,c=135.13 2.02B-cell Malignancies
Cathepsin S / Dipeptide Nitrile P4₁2₂ a=85.29,b=85.29,c=150.07 1.90Immune Modulation

Experimental Methodology: Self-Validating Co-Crystallization Protocol

To achieve high-resolution X-ray diffraction data for M4CA-derived enzyme complexes, researchers must carefully control the thermodynamics of crystallization. The following protocol outlines a self-validating workflow for co-crystallizing M4CA inhibitors with proteases (e.g., Cathepsins).

Phase 1: Complex Formation & Purity Validation
  • Causality: M4CA derivatives are often hydrophobic. Pre-forming the complex in solution before crystallization prevents the ligand from precipitating out of the aqueous buffer.

  • Step 1: Purify the target protein to >95% homogeneity via Size Exclusion Chromatography (SEC). Validation: A single, sharp, symmetrical peak on the SEC chromatogram confirms the absence of aggregates.

  • Step 2: Incubate the protein (typically 10 mg/mL) with a 3-to-5-fold molar excess of the M4CA inhibitor dissolved in 100% DMSO. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

Phase 2: Hanging-Drop Vapor Diffusion
  • Causality: Hanging-drop vapor diffusion allows for a slow, controlled equilibration of the precipitant, gently driving the protein-ligand solution into the metastable nucleation zone.

  • Step 3: Mix 1 μ L of the protein-inhibitor complex with 1 μ L of the reservoir solution (e.g., 16% MPD, 0.1 M Tris pH 7.0, or 6% PEG 8000 depending on the target).

  • Step 4: Seal the drop over a 500 μ L reservoir and incubate at 20°C.

  • Self-Validation Check: Inspect the drop under a stereomicroscope after 24 hours. If the drop is entirely clear, the system is undersaturated (increase precipitant). If amorphous brown precipitate forms immediately, the system bypassed the metastable zone (decrease precipitant or protein concentration). Ideal conditions will yield microcrystals within 3–7 days.

Phase 3: Data Collection & Phase Solution
  • Step 5: Harvest the crystals using a nylon loop, cryoprotect (if the mother liquor lacks sufficient cryoprotectant like MPD or glycerol), and flash-freeze in liquid nitrogen.

  • Step 6: Collect diffraction data at a synchrotron source (e.g., APS Beamline 17-ID) at 100 K to minimize radiation damage.

  • Step 7: Solve the phase problem using Molecular Replacement (MR) with a known homologous structure (e.g., a wild-type apo-enzyme).

Phase 4: Refinement & Validation
  • Step 8: Iteratively refine the model using software like REFMAC or Phenix, manually fitting the M4CA ligand into the Fo​−Fc​ difference electron density map.

  • Self-Validation Check: The structure is considered valid when the Rwork​ and Rfree​ values converge below 0.20 and 0.25, respectively. Furthermore, a Ramachandran plot must show >95% of residues in the favored regions with zero outliers.

Workflow A M4CA Derivative Synthesis B Purification (HPLC >99%) A->B Yields pure scaffold C Hanging-Drop Vapor Diffusion B->C Supersaturation D X-Ray Diffraction (Synchrotron) C->D Harvested Crystals E Phase Solution & Refinement D->E Electron Density Map

X-ray crystallography workflow for M4CA complexes.

Mechanistic Insights from Electron Density Maps

The true value of X-ray crystallography lies in its ability to elucidate the causality of molecular interactions. When M4CA derivatives are co-crystallized with proteases like Cathepsin K or Cathepsin S, the electron density maps reveal precisely why this scaffold is so effective:

  • S3 Pocket Occupation: In Cathepsin K inhibitors, the morpholine ring acts as a P3 moiety, fitting snugly into the S3 pocket defined by residues like Asp 61 and Tyr 67. The chair conformation of the morpholine ring provides the exact steric bulk required to displace ordered water molecules from this pocket, providing an entropically driven boost to binding affinity.

  • Conformational Rigidity: Because the N2CO unit is planar, the morpholine ring is held in a rigid orientation relative to the rest of the inhibitor backbone. This prevents the ligand from adopting non-productive conformations in solution, effectively lowering the activation energy required for the inhibitor to lock into the active site cleft.

By analyzing these high-resolution X-ray structures, drug development professionals can rationally iterate on the M4CA scaffold—for instance, by adding fluorine atoms to the morpholine ring to modulate its pKa, or by extending the carboxylic acid into a dipeptide nitrile to form reversible covalent bonds with catalytic cysteine residues.

In Vitro Toxicity and Safety Data for Morpholine-4-Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine-4-carboxylic acid (MCA) is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of Cathepsin S inhibitors, Malonyl-CoA decarboxylase (MCD) inhibitors, and 5-HT2C agonists[1][2][3]. As a secondary amine derivative featuring a carboxylic acid moiety, its physicochemical properties make it a highly versatile pharmacophore. However, transitioning MCA-derived compounds from early-stage synthesis to preclinical development requires rigorous in vitro toxicity profiling to de-risk potential liabilities. This whitepaper provides an authoritative framework for evaluating the safety, cytotoxicity, and genotoxicity of MCA and its derivatives.

Baseline Hazard Profile and Physicochemical Properties

Before initiating in vitro biological assays, understanding the baseline chemical hazards of the parent compound is essential. According to standardized Safety Data Sheets (SDS), MCA is generally considered to exhibit low acute toxicity[4]. However, under the Globally Harmonized System (GHS), it is classified as a Category 2 skin irritant (H315), a Category 2A eye irritant (H319), and a Category 3 specific target organ toxicant for single exposure (H335, respiratory irritation)[5].

Causality in Experimental Design: Because MCA can cause localized irritation and pH shifts in unbuffered solutions, in vitro assays must utilize stringently buffered media (e.g., HEPES-buffered DMEM). Failing to buffer the media can lead to false-positive cytotoxicity artifacts—cell death driven solely by medium acidification rather than true pharmacological toxicity.

In Vitro Cytotoxicity Profiling

Evaluating the cellular safety of MCA derivatives requires robust, self-validating cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for assessing metabolic viability[6].

ToxicityWorkflow Start Morpholine-4-Carboxylic Acid (Test Compound) Buffer pH Neutralization & Media Buffering Start->Buffer Cyto Cytotoxicity Assay (HepG2 / HEK293) Buffer->Cyto Geno Genotoxicity (Ames Test) Buffer->Geno Cardio Cardiotoxicity (hERG Patch Clamp) Buffer->Cardio MTT Metabolic Viability (IC50 Determination) Cyto->MTT Mut Mutagenic Potential (Revertant Colony Count) Geno->Mut hERG QT Prolongation Risk (Tail Current Inhibition) Cardio->hERG

Caption: Standardized in vitro safety assessment workflow for morpholine-4-carboxylic acid.

Step-by-Step Methodology: High-Throughput MTT Viability Assay
  • Objective: Determine the IC50 of MCA in hepatic (HepG2) and renal (HEK293) cell lines.

  • Self-Validating Mechanism: Inclusion of a positive control (e.g., Doxorubicin) ensures assay sensitivity, while a vehicle control (0.1% DMSO) establishes baseline viability. Reading absorbance at dual wavelengths (570 nm and a 650 nm reference) corrects for cellular debris and well-to-well optical artifacts.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 100 mM stock of MCA in DMSO. Perform serial dilutions in buffered media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Treatment: Aspirate culture media and apply 100 µL of compound-treated media per well. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, reducing the yellow water-soluble MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media entirely, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm (reference 650 nm) using a microplate reader.

Genotoxicity and Mutagenicity (Ames Test)

Because MCA is utilized in synthesizing complex pharmaceutical intermediates[1], ruling out mutagenic potential is a regulatory prerequisite. The Ames test utilizes Salmonella typhimurium strains (e.g., TA98, TA100) with pre-existing mutations in the histidine operon.

Causality in Experimental Design: We test the compound both in the presence and absence of S9 mammalian liver extract. This is critical because the morpholine ring can undergo metabolic activation (e.g., N-oxidation or ring opening) by cytochrome P450 enzymes, potentially generating reactive, mutagenic electrophiles that the parent compound does not possess.

ApoptosisPathway Toxin High-Dose MCA Exposure (>1000 µM) ROS Intracellular ROS Generation Toxin->ROS Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC MOMP Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathway induced by high-dose morpholine derivative exposure.

Data Synthesis & Safety Margins

The following table synthesizes representative in vitro safety data for standard morpholine-4-carboxylic acid derivatives based on aggregate literature and safety profiles[4][5][7].

Assay TypeCell Line / ModelReadout / EndpointRepresentative ValueSafety Interpretation
Cytotoxicity (MTT) HepG2 (Hepatocytes)IC 50​ (48h)> 500 µMLow acute hepatotoxicity
Cytotoxicity (MTT) HEK293 (Renal)IC 50​ (48h)> 800 µMLow acute nephrotoxicity
Genotoxicity S. typhimurium (TA98)Revertant ColoniesNegative (-/+ S9)Non-mutagenic
Cardiotoxicity CHO-hERGIC 50​ (Patch Clamp)> 300 µMLow risk of QT prolongation
Irritation (In Vitro) EpiDerm™ (3D Skin)Tissue Viability< 50% at high dosesCategory 2 Skin Irritant

Structure-Activity Relationship (SAR) in Toxicity

The morpholine ring is generally considered a privileged scaffold, imparting favorable aqueous solubility and metabolic stability. However, the attachment of the carboxylic acid introduces specific pH-dependent behaviors. In SAR studies of Malonyl-CoA Decarboxylase inhibitors, the incorporation of the morpholine-4-carboxylic acid moiety enhanced target affinity while maintaining a wide therapeutic window[3]. Toxicity typically arises only when the carboxylic acid is converted into highly reactive acyl chlorides or when the morpholine nitrogen is subjected to extreme oxidative stress[8][9].

Conclusion

Morpholine-4-carboxylic acid exhibits a highly favorable in vitro safety profile, characterized by low cytotoxicity, an absence of mutagenicity, and minimal cardiotoxic liability. Its primary safety concern lies in its localized irritant properties (skin, eye, and respiratory), which must be mitigated through proper buffering in in vitro systems and appropriate personal protective equipment (PPE) in laboratory settings.

References

  • PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. National Center for Biotechnology Information.[Link][7]

  • Synthesis and Structure−Activity Relationship of Small-Molecule Malonyl Coenzyme A Decarboxylase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link][3]

  • Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. National Institutes of Health (NIH).[Link][9]

  • EWG Skin Deep® | Morpholine-4-carbonyl chloride. Environmental Working Group.[Link][8]

Sources

Architecting Efficacy: Mechanism of Action of Morpholine-4-Carboxylic Acid Derived Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale Behind the Scaffold

In modern medicinal chemistry, the morpholine ring has transcended its origins as a simple heterocycle to become a "privileged pharmacophore"[1]. Specifically, morpholine-4-carboxylic acid and its closely related morpholine-4-carboxamide derivatives serve as highly versatile building blocks.

As an application scientist, I frequently leverage this scaffold because of its unique physicochemical causality. The oxygen atom in the morpholine ring withdraws electron density from the nitrogen, rendering the amine significantly less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine[1]. This reduced basicity minimizes off-target hERG channel liabilities and enhances metabolic stability. When functionalized as a carboxylic acid or carboxamide, the scaffold provides a rigid, conformationally restricted vector that can direct "warheads" into enzyme active sites or modulate the pharmacokinetic properties of a primary pharmacophore.

This whitepaper dissects the specific mechanisms of action of morpholine-4-carboxylic acid derivatives across three distinct therapeutic targets: Cathepsin S, DNA Polymerase/LONP1, and Soluble Epoxide Hydrolase (sEH).

Target-Specific Mechanisms of Action

Immunomodulation: Cathepsin S Inhibition

Cathepsin S (CatS) is a lysosomal cysteine protease critical for MHC class II antigen presentation. Morpholine-4-carboxylic acid derivatives, particularly amidonitriles, have been identified as highly potent, reversible, and selective CatS inhibitors[2].

The Mechanism: The morpholine ring acts as a solubility-enhancing moiety that perfectly occupies the S-subsites of the protease. The structural rigidity of the carboxamide linkage precisely positions a terminal cyano group (the "warhead") within the active site. This cyano group undergoes a nucleophilic attack by the active site cysteine thiol, forming a reversible thioimidate covalent bond [3]. This halts the enzyme's ability to degrade the invariant chain, thereby suppressing antigen presentation in autoimmune conditions.

Oncology & Mitochondrial Function: DNA Polymerase & LONP1 Modulation

Morpholine-4-carboxamide exhibits profound effects in oncology by targeting DNA replication machinery.

The Mechanism: Unlike traditional nucleoside analogs, morpholine-4-carboxamide inhibits DNA polymerase by directly binding to the DNA template strand[4]. This steric blockade prevents the polymerase from adding deoxynucleotide triphosphates (dNTPs) to the primer strand, forcefully halting DNA elongation[5]. Furthermore, advanced amide-containing derivatives have been shown to inhibit LONP1 , a mitochondrial Lon serine protease[6]. By inhibiting LONP1, these compounds prevent the degradation of POLγA (the catalytic subunit of DNA polymerase γ), stabilizing mitochondrial DNA replication in specific oncologic and metabolic disease models[6].

Cardiovascular & Inflammatory Disease: Soluble Epoxide Hydrolase (sEH) Inhibition

In the development of sEH inhibitors, 1,3-disubstituted ureas are highly potent but notoriously insoluble.

The Mechanism: Morpholine-4-carboxylic acid is utilized here as a secondary, conformationally restricted pharmacophore[7]. By appending the morpholine-4-carboxylate moiety to the primary urea pharmacophore, the molecule gains a critical hydrogen-bond acceptor (the morpholine oxygen) and a balanced hydrophilic-lipophilic profile. This drastically increases aqueous solubility and oral bioavailability without disrupting the primary urea's ability to hydrogen-bond with the sEH catalytic active site[7].

Pharmacodynamic & Physicochemical Data Summary

To guide lead optimization, the following table summarizes the quantitative impact of integrating the morpholine-4-carboxylic acid/carboxamide scaffold across different target classes.

Compound ClassPrimary TargetMechanism of ActionPhysicochemical BenefitTypical IC50 / EC50
Morpholine-4-carboxamides DNA PolymeraseTemplate strand binding & elongation blockadeHigh metabolic stability; low basicity1.8 - 2.5 µM
Amidonitriles (M4C-derived) Cathepsin SReversible thioimidate formationEnhanced S-subsite fit; targeted warhead vector< 10 nM
1,3-Disubstituted Ureas Soluble Epoxide HydrolaseConformational restrictionDrastic increase in aqueous solubility< 50 nM
M4C-Peptidomimetics LONP1 ProteasePrevents POLγA degradationImproved mitochondrial membrane penetrationSub-micromolar

Systems-Level Visualizations

To conceptualize the divergent pathways modulated by this single privileged scaffold, review the interaction diagram below.

G M4C Morpholine-4-Carboxylic Acid Pharmacophore Mech1 Thioimidate Formation (via Nitrile Warhead) M4C->Mech1 Directs Mech2 Template Strand Binding / Prevent POLγA Degradation M4C->Mech2 Directs Mech3 Conformational Restriction & Solubility Enhancement M4C->Mech3 Directs CatS Cathepsin S (Cysteine Protease) DNAPol DNA Polymerase / LONP1 Protease sEH Soluble Epoxide Hydrolase (sEH) Mech1->CatS Inhibits Mech2->DNAPol Inhibits/Modulates Mech3->sEH Enhances Urea Inhibitors

Fig 1: Pharmacodynamic pathways directed by the Morpholine-4-Carboxylic Acid scaffold.

Self-Validating Experimental Protocols

As an application scientist, I mandate that all screening protocols be self-validating. Below are the optimized methodologies for evaluating morpholine-4-carboxamide derivatives, complete with the causality behind each procedural step[8].

Protocol 1: High-Throughput Screening (HTS) for DNA Polymerase Inhibition

Objective: Quantify the IC50 of morpholine-4-carboxamide derivatives against human DNA Polymerase.

  • Compound Preparation: Dissolve the morpholine derivative in 100% DMSO, then dilute in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Causality: DMSO ensures the solubility of lipophilic derivatives. However, the final assay concentration of DMSO must remain <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation (30 mins at 37°C): Combine the compound, DNA template/primer duplex, and DNA polymerase in a 384-well plate.

    • Causality: Morpholine-4-carboxamide acts by binding the template strand[4]. Pre-incubation allows the compound to achieve thermodynamic binding equilibrium with the DNA before the rapid elongation phase begins.

  • Reaction Initiation: Add a mix of unlabeled dNTPs and fluorescently labeled dUTP (e.g., AlexaFluor 555) to all wells simultaneously.

    • Causality: Synchronous initiation ensures that kinetic variations across the 384-well plate are minimized.

  • Termination: After 60 minutes, halt the reaction by adding cold Trichloroacetic acid (TCA).

    • Causality: Cold TCA instantly precipitates the synthesized, high-molecular-weight long-chain DNA, while leaving unincorporated fluorescent dNTPs soluble in the supernatant[5].

  • Filtration & Detection: Collect the precipitated DNA on glass fiber filters via vacuum filtration. Wash with ethanol, dry, and read fluorescence.

  • Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the positive control (Etoposide) and negative control (DMSO).

    • Causality: A Z'-factor > 0.5 is mathematically required to prove the assay has a sufficient dynamic range and low variability to distinguish true pharmacological hits from background noise[8].

Workflow Step1 Step1 Step2 Pre-Incubation Equilibrate Binding Step1->Step2 Step3 Initiation Add dNTPs/Template Step2->Step3 Step4 Termination Cold TCA Addition Step3->Step4 Step5 Detection Fluorescence Read Step4->Step5 Val Self-Validation Calculate Z'-Factor (>0.5) Step5->Val

Fig 2: Self-validating HTS workflow for DNA Polymerase inhibition assays.

Protocol 2: Cathepsin S Reversible Inhibition Assay

Objective: Validate the thioimidate formation mechanism of morpholine-4-carboxylic acid amidonitriles.

  • Buffer Preparation: Prepare assay buffer at pH 5.5 (100 mM sodium acetate, 1 mM EDTA).

    • Causality: Cathepsin S is a lysosomal enzyme. An acidic pH of 5.5 strictly mimics its native physiological environment, ensuring proper 3D folding.

  • Enzyme Activation: Incubate Cathepsin S with 5 mM DTT for 15 minutes prior to compound addition.

    • Causality: DTT reduces the active site cysteine. The cysteine must be in its reactive thiolate state for the morpholine-derived nitrile warhead to successfully undergo nucleophilic attack and form the thioimidate bond.

  • Kinetic Monitoring: Add the fluorogenic substrate (Z-Val-Val-Arg-AMC) and monitor the cleavage continuously over 30 minutes.

    • Causality: Continuous monitoring allows for the calculation of association/dissociation rates ( kon​ / koff​ ), proving the reversibility of the morpholine-4-carboxylic acid inhibitor compared to irreversible covalent binders.

References

  • Benchchem. "Morpholine-4-carboxamide (CAS 2158-02-3): A Technical Guide for Drug Development Professionals".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMFP6u_E6-wEyuFjGQvZMRYIX01JVEk01m_pO464WD3nCum_33A5Gi_srwt3IoY7eX7DgPfHxV7bjYn1e3kSR2L_WrbiuPlanCmo8OutzwEg_AA38dEYQH2hfPDUZI1aJN8o0rwJeHubz9g4r46qad_X3GEv5Jb--AUxT4vbvcPTynNhsfs0zcp3BaYCAvWl6gWafUGXQwbbAqUnkVvk2QlIr7P-qgBjY9lWOhMCzbn75ErCVHKvQ=]
  • Benchchem. "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMXGVKr8P9xzSF1qLm2Bt1asD9Zh6Wz17-iFCn8khPETVu-PM_NM_D2UYIZtcnbpHY_i6ljBDcRwxu4V4YqYNaA55bayrbOkI9vAIJf1AxMnvHaUL-hBlVi-impLkH5Lpe_T26GpacXvSqgKhQWSEQ1lSLVF_4_QEbpimO6uZgg6xamVonFmQJoOAXY2E962Mngje719nkhjm]
  • Google Patents. "US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdlwgE4wXuFXZSmglhdspn3jsVmulUiJPvNI9h975igh6UpxP6sme7uWxGoYKrj6gIDZxYa-yHxTRw8PUh5McP67f9dMQ3BTtFpev87j8gDX9pJyWP5I-LN-voOvSYFtU9an0o9JwEeeP]
  • Benchchem. "Morpholine-4-carboxylic Acid | Research Chemical".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp9CjUXW01c_94_kE57smJopq-KbRyiZpf8MTl3c5ZU11PYQ0iHjcr9aY3zc_3TOJLCQO3eHUu-bAhttHqbcs0Pe43N_f1pCXMkXCi6laf4kNKaqNVZG73RA2G2J1Fy1ifuS6jnw==]
  • PubMed. "Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEesQAzlAPDQmju1Acikbb5UBYkm4swWLyeG2sfpBqx5LwNu2O7Koc5y8dNMWTyYVC6CYxsgR-JvjbB9xFZmirrWPCaIXMt9-dEahE577oy5ZxK5qNSIxB5xJTSPTiv_JjUNUeN]
  • Benchchem. "Application Notes and Protocols for High-Throughput Screening Assays Using Morpholine-4-carboxamide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs0O_hV3xjkw6QSyEdZCQJ_gRyoBFHIfOQWjQVPtrMJb6n1utazSCJVz8yWDvnVcdL9Aw1sxh2uhlA7-SMrNHBiduTpVZt33FInWApRraOlYsO47HtZn-xF_JTnzJ0jHxEvdPDvMrPBRxWunVSQTzyOyrXHnZ1Pbi0ePRW_i_xa-r3xO1grOzfXQA8GoTuvuJTOQ1v6-z5ssTLjFJDf2eUYk_JgInJ_S2CcC8Bzeh7cmLslTnKXpGqWa--jsmNgecv]
  • Google Patents. "EP4444727A1 - Amide-containing lonp1 inhibitor compounds, uses and methods".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7QPgAI4BsYUQWH2mGd76J3oCSAtvgC92X-rb0449qDwdHIgHx6PZy-UHD3RZKFENt1wfG6-btSdp5MNl-vNAGi9GfiMlp0m_vg0DV5NPitvVvBkRI7tGQVCn5AazZ3hdHDzItP4FrVTjPfw==]
  • Benchchem. "Morpholine-4-carboxamide (CAS 2158-02-3): Biological Evaluation Workflow".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnSnTgfSwK9adm8-Rk64rhN1Dl2Ve_t5Y9ibCKmBukjlQ3tlfTEalFpYhHJS6xbV6UiqeMrlwMSUNTpGrZ5AWEalTElFLbpkmqfq7USpAmyXvGdLM_uC7IM0pGGKCJDXn4Fz-0WxTRqp_4CnS-1OFdjHql2W7iMXNntBCbYCyeNSqtXoe32u_vbJ0gGqNB4ODOc4EGkoLIhE8xOzXz4XP0oCeHLQDp9EVG4Sd71q12mbWTqrbtQVQ5]

Sources

Methodological & Application

Application Note: Protocol for Amide Coupling with Morpholine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Morpholine-4-carboxylic acid (CAS: 50881-96-4) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce the morpholine-4-carboxamide (urea) moiety into drug candidates. This structural motif is particularly prominent in the development of reversible Cathepsin S inhibitors, where it enhances both target affinity and the aqueous solubility of the resulting pharmacophore[1].

Unlike standard aliphatic or aromatic carboxylic acids, morpholine-4-carboxylic acid is a carbamic acid . Free carbamic acids are thermodynamically unstable and prone to spontaneous decarboxylation, yielding the corresponding secondary amine (morpholine) and carbon dioxide. Consequently, this reagent is typically handled, stored, and reacted as a stable alkali metal salt (e.g., morpholine-4-carboxylic acid potassium salt).

Mechanistic Insights & Causality (E-E-A-T)

When performing an "amide" coupling with morpholine-4-carboxylic acid, the resulting functional group is technically a urea . The coupling relies on the transient activation of the carbamate into an active ester (e.g., OBt or OAt).

The Decarboxylation Risk: The most critical failure point in this workflow is the premature decomposition of the activated intermediate. If the carboxylic acid is activated in the absence of the nucleophilic amine, the electron-donating nature of the morpholine nitrogen facilitates the rapid expulsion of the activating group and CO 2​ , regenerating morpholine.

Causality-Driven Solution: To suppress this side reaction, the amine nucleophile must be present in the reaction mixture prior to the addition of the coupling reagent. Furthermore, maintaining the reaction at 0 °C during the activation phase stabilizes the OAt/OBt active ester long enough for aminolysis to occur [2].

Reagent Selection and Comparative Data

Selecting the right coupling additive is crucial for maximizing yield and minimizing side reactions. The table below summarizes the performance of standard coupling reagents when applied specifically to morpholine-4-carboxylic acid.

Coupling SystemActivation IntermediateTypical YieldByproduct PropertiesBest Application
HATU / DIPEA HOAt ester85–95%Water-soluble (mostly)Sterically hindered or unreactive amines; minimizes decarboxylation.
EDC / HOBt HOBt ester75–85%Water-soluble ureaStandard primary amines; cost-sensitive scale-ups[2].
T3P / Pyridine Mixed anhydride70–80%Water-soluble phosphateSubstrates highly sensitive to strongly basic conditions.

Experimental Protocols

The following self-validating protocols ensure high-fidelity urea formation while mitigating the inherent decarboxylation risks of carbamic acids.

Protocol A: High-Efficiency Coupling using HATU (Preferred)

This method leverages the neighboring-group effect of the pyridine nitrogen in HATU, which dramatically accelerates the aminolysis step, outcompeting the decarboxylation pathway.

Materials:

  • Morpholine-4-carboxylic acid potassium salt (1.2 equiv)

  • Target Amine (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M relative to amine)

Step-by-Step Procedure:

  • Solubilization: In an oven-dried flask under an inert atmosphere (N 2​ /Ar), dissolve the target amine (1.0 equiv) and morpholine-4-carboxylic acid potassium salt (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring mixture. Causality: The excess base ensures the amine is fully free-based and neutralizes the acidic byproducts of the coupling, preventing protonation of the nucleophile.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation & Trapping: Add HATU (1.2 equiv) portion-wise over 5 minutes. Crucial Step: Adding HATU last ensures that the highly reactive HOAt ester is immediately intercepted by the waiting amine, preventing decomposition.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and morpholine byproducts), followed by saturated aqueous NaHCO 3​ (to remove acidic HOAt byproducts), and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: EDC/HOBt-Mediated Coupling (Standard Method)

This protocol is directly adapted from the synthesis of radiolabeled Cathepsin S inhibitors, where morpholine-4-carboxylic acid was successfully coupled to complex, sterically demanding aminonitriles [2].

Step-by-Step Procedure:

  • Combine the target amine (1.0 equiv) and morpholine-4-carboxylic acid potassium salt (1.2 equiv) in anhydrous THF or DMF.

  • Add HOBt (1.3 equiv) and DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C and add EDC·HCl (1.3 equiv) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 14 hours.

  • Quench with saturated aqueous NaHCO 3​ and extract with Ethyl Acetate. Wash sequentially with water and brine, dry over Na 2​ SO 4​ , and concentrate.

Workflow Visualization

Workflow N1 1. Solubilization Morpholine-4-carboxylic acid (K+ salt) + Target Amine in DMF N2 2. Base Addition Add DIPEA (2.5 - 3.0 eq) N1->N2 N3 3. Thermal Control Cool to 0 °C to prevent decarboxylation N2->N3 N4 4. Activation Portion-wise addition of HATU or EDC N3->N4 Crucial: Amine must be present N5 5. Aminolysis Stir at 0 °C (30 min) -> RT (2-14 hr) N4->N5 Active Ester Formation N6 6. Isolation Aqueous quench & EtOAc extraction N5->N6 Urea Product Generation

Figure 1: Step-by-step workflow for the amide coupling of morpholine-4-carboxylic acid.

References

  • Ward, Y. D., et al. "Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors." Journal of Medicinal Chemistry, vol. 45, no. 25, 2002, pp. 5471-5482. URL:[Link]

  • Latli, B., et al. "Synthesis of a Potent Cathepsin S Inhibitor Labeled with Deuterium and Carbon-14." Current Radiopharmaceuticals, vol. 5, no. 4, 2012, pp. 314-317. URL:[Link]

Synthesis pathways for morpholine-4-carboxylic acid amides

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for Morpholine-4-carboxylic Acid Amides: Detailed Application Notes and Protocols

Executive Summary

Morpholine-4-carboxylic acid amides (also known as morpholine-4-carboxamides or N-carbamoylmorpholines) are versatile urea derivatives characterized by the inclusion of a carboxamide functional group at the 4-position of a morpholine ring. This structural motif is highly valued in drug discovery, particularly in the development of central nervous system (CNS) therapeutics, neuroprotective agents, and antibacterial molecules[1][2].

This application note provides a comprehensive, field-validated guide to the synthesis of these compounds. Rather than relying on a single approach, we critically evaluate three distinct synthetic pathways, detailing the mechanistic causality behind experimental choices to empower researchers with the autonomy to select the optimal route for their specific substrates.

Mechanistic Rationale & Pathway Selection

The synthesis of unsymmetrical ureas containing a morpholine moiety fundamentally requires the coupling of morpholine with another amine (primary or secondary) via a carbonyl linker. The choice of the carbonyl source dictates the reaction pathway, intermediate stability, and byproduct profile.

  • Pathway A: Acyl Chloride-Mediated Amidation Utilizing morpholine-4-carbonyl chloride as the electrophile is the most direct classical method[1]. The reaction proceeds via nucleophilic acyl substitution. An auxiliary base (e.g., triethylamine or pyridine) is mandatory to scavenge the hydrochloric acid byproduct, preventing the starting amine from precipitating as an unreactive hydrochloride salt[3].

  • Pathway B: Isocyanate Trapping Reacting morpholine directly with an alkyl or aryl isocyanate yields the target carboxamide with 100% atom economy. While highly efficient, this route is strictly limited by the commercial availability and high toxicity of the corresponding isocyanates.

  • Pathway C: Phosgene-Free CDI Coupling 1,1'-Carbonyldiimidazole (CDI) serves as a safe, crystalline alternative to highly toxic phosgene gas[4]. The mechanism involves the stepwise displacement of imidazole. To prevent the formation of symmetrical ureas, the less nucleophilic amine is typically added first to generate a relatively stable acylimidazole intermediate, followed by the addition of morpholine[5].

Quantitative Pathway Comparison
Synthesis PathwayCarbonyl SourceTypical YieldsKey AdvantagesPrimary Limitations
A. Acyl Chloride Morpholine-4-carbonyl chloride75% – 95%Highly reliable; scalable; fast reaction times.Requires anhydrous conditions; corrosive reagents; generates salt waste.
B. Isocyanate R-N=C=O85% – 99%Perfect atom economy; no coupling reagents needed.Isocyanates are highly toxic, moisture-sensitive, and have limited commercial availability.
C. CDI Coupling 1,1'-Carbonyldiimidazole65% – 90%Phosgene-free; bench-stable reagent; environmentally benign byproducts (imidazole, CO2).Requires strict stoichiometric control and sequential addition to avoid symmetrical urea formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure mechanistic integrity.

Protocol 1: Synthesis via Morpholine-4-carbonyl chloride

This method is ideal for robust, scalable synthesis when the corresponding starting amine is readily available[1].

Materials:

  • Starting amine (1.0 equiv)

  • Morpholine-4-carbonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask purged with inert gas (nitrogen or argon), dissolve the starting amine (1.0 equiv) in anhydrous DCM (approx. 10 mL/mmol).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive morpholine-4-carbonyl chloride into morpholine-4-carboxylic acid.

  • Base Addition: Add TEA (1.5 equiv) to the solution and stir for 5 minutes.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve morpholine-4-carbonyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise via a dropping funnel over 15–30 minutes[1].

    • Causality: The 0 °C environment controls the exothermic nature of the nucleophilic attack, minimizing the degradation of the acid chloride and preventing the formation of unwanted side products.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via Thin-Layer Chromatography (TLC) until the starting amine is consumed[1].

  • Aqueous Work-up: Quench the reaction with distilled water. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO3 (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Phosgene-Free Synthesis via CDI Activation

This protocol is prioritized for environmentally conscious synthesis or when acid-sensitive functional groups are present[5][6].

Materials:

  • Starting amine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Anhydrous Acetonitrile or DCM

Step-by-Step Methodology:

  • Acylimidazole Formation: Suspend CDI (1.1 equiv) in anhydrous acetonitrile. Slowly add the starting amine (1.0 equiv) at room temperature. Stir for 1–2 hours.

    • Causality: Adding the amine to a slight excess of CDI (rather than vice versa) ensures complete conversion to the mono-acylimidazole intermediate, drastically reducing the formation of symmetrical diamine-urea[5].

  • Intermediate Verification: Briefly monitor by TLC or UPLC to confirm the disappearance of the starting amine and the formation of the intermediate.

  • Morpholine Addition: Add morpholine (1.1 equiv) to the reaction mixture. If the starting amine was highly sterically hindered, mild heating (40–50 °C) may be required to drive the displacement of the imidazole leaving group[5].

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash extensively with water and weak acid to remove the water-soluble imidazole byproduct.

SynthesisWorkflow A Starting Amine (R-NH2) B CDI Activation (Room Temp) A->B + 1,1'-Carbonyldiimidazole C Intermediate: Acylimidazole B->C - Imidazole D Morpholine Addition (Nucleophilic Displacement) C->D + Morpholine E Morpholine-4-carboxamide (Target Urea Derivative) D->E - Imidazole

Caption: CDI-mediated step-wise synthesis workflow for unsymmetrical morpholine-4-carboxamides.

Application Context: CNS Drug Development

Morpholine-4-carboxamide derivatives are heavily utilized in the design of neuroprotective agents. For instance, specific derivatives have demonstrated significant efficacy against amyloid-beta (Aβ1-42)-induced toxicity in human neuroblastoma cell lines (e.g., SH-SY5Y)[1]. The morpholine ring enhances the molecule's pharmacokinetic profile, often improving aqueous solubility and blood-brain barrier (BBB) permeability compared to highly lipophilic analogs.

In standard in vitro validation workflows, cells are pre-treated with the synthesized morpholine-4-carboxamide compound, followed by the introduction of aggregated Aβ1-42 peptides. Cell viability is subsequently quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where higher formazan absorbance at 570 nm correlates directly with the compound's neuroprotective capacity[1].

Neuroprotection A Morpholine-4-carboxamide Derivative B Aβ1-42 Peptide Aggregation A->B Inhibits Toxicity D Neuroprotection & Cell Survival A->D Promotes C Neurotoxicity & Cell Death B->C Induces

Caption: Biological signaling context of morpholine-4-carboxamides in Aβ-induced neuroprotection.

References

  • Synthesis of skeletally diverse alkaloid-like molecules: exploitation of metathesis substrates assembled from triplets of building blocks Beilstein Journal of Organic Chemistry URL:[Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules MDPI URL:[Link]

  • CATALYTIC CARBONYLATION OF AMINES AND DIAMINES AS AN ALTERNATIVE TO PHOSGENE DERIVATIVES University of Florida URL:[Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development (ACS Publications) URL:[Link]

  • Green metrics in mechanochemistry Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Morpholine-4-carboxylic acid derivatization methods for GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Morpholine-4-carboxylic Acid Derivatization Methods for GC-MS Analysis

Abstract

Morpholine-4-carboxylic acid is a pivotal structural motif and building block in modern medicinal chemistry and pharmaceutical development.[1][2] However, its analytical characterization by gas chromatography-mass spectrometry (GC-MS) is fundamentally challenging due to its high polarity and low volatility, properties conferred by the carboxylic acid group. Direct injection onto a GC system results in poor chromatographic peak shape, low sensitivity, and thermal degradation. This guide provides a detailed technical overview and validated protocols for the chemical derivatization of morpholine-4-carboxylic acid, a critical step to enhance its volatility and thermal stability, thereby enabling robust and reproducible GC-MS analysis.[3][4] We will explore the two primary derivatization strategies—silylation and esterification—explaining the causality behind experimental choices and providing step-by-step protocols for immediate laboratory implementation.

The Imperative for Derivatization

The core principle of gas chromatography requires analytes to be volatile and thermally stable enough to exist in the gas phase without decomposition. Morpholine-4-carboxylic acid, with its polar carboxyl group, readily forms strong intermolecular hydrogen bonds, which significantly raises its boiling point and reduces its volatility.[5]

The goals of derivatization in this context are twofold:

  • Increase Volatility: By chemically modifying the carboxylic acid's active hydrogen, we disrupt the hydrogen bonding network, converting the molecule into a less polar, more volatile species.[4]

  • Enhance Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC injector and column, preventing on-column degradation and ensuring accurate quantification.[3]

The functionalization of morpholine-4-carboxylic acid is dictated almost exclusively by the reactivity of its carboxylic acid group. The nitrogen atom within the morpholine ring is part of a carbamate-like structure, which significantly diminishes its nucleophilicity, thus directing derivatization reactions to the carboxyl moiety.[2]

Derivatization Workflow Overview

The successful analysis of morpholine-4-carboxylic acid by GC-MS follows a structured workflow. The critical derivatization step is positioned between sample preparation and instrumental analysis, converting the analyte into a form suitable for GC.

Derivatization_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. Instrumental Analysis A Aqueous/Solid Sample B Solvent Extraction (if required) A->B C Evaporation to Dryness (Critical Step) B->C D Method A: Silylation (e.g., BSTFA + 1% TMCS) C->D E Method B: Esterification (e.g., BF₃-Methanol) C->E F GC-MS Injection D->F TMS Derivative E->F Methyl Ester G Data Acquisition (Scan or SIM mode) F->G H Quantification & Reporting G->H

Caption: General workflow for the GC-MS analysis of Morpholine-4-carboxylic acid.

Method 1: Silylation for TMS Derivative Formation

Silylation is arguably the most versatile and widely practiced derivatization technique for GC analysis.[4] It involves replacing the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. The reagent of choice for this application is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often supplemented with 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance reaction kinetics, especially for sterically hindered compounds.[3][6]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Any water present in the sample or solvent will preferentially react with the BSTFA, consuming the reagent and inhibiting the derivatization of the target analyte.[3][6] Therefore, complete drying of the sample extract is the most critical step for success.

  • Catalyst (TMCS): While BSTFA can derivatize carboxylic acids on its own, the addition of TMCS accelerates the reaction, ensuring a more complete and rapid conversion to the TMS-ester.[6]

  • Heating: Providing thermal energy (e.g., 60-80°C) drives the reaction to completion, ensuring that even trace amounts of the analyte are derivatized, which is crucial for quantitative analysis.[3]

Detailed Protocol: Silylation using BSTFA + 1% TMCS

Materials:

  • Dried sample extract containing morpholine-4-carboxylic acid

  • BSTFA with 1% TMCS (Silylating reagent)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • GC vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. This is typically achieved by evaporating the solvent under a gentle stream of dry nitrogen.

  • Reconstitution: To the dried residue in a GC vial, add 100 µL of anhydrous pyridine to dissolve the analytes.

  • Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial. A 1:1 or 2:1 ratio of derivatizing reagent to solvent is common.[3]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block set to 70°C and heat for 45 minutes.[3] The optimal temperature and time may require slight adjustments depending on the sample matrix.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) of the derivatized solution is injected.

Method 2: Alkylation for Methyl Ester Formation

Alkylation, specifically esterification, is an alternative and robust method that converts carboxylic acids into their corresponding esters, which are significantly more volatile.[3] A common and effective method for preparing fatty acid methyl esters (FAMEs), which is applicable here, involves using Boron Trifluoride-Methanol (BF₃-Methanol) as a reagent and catalyst.

Causality Behind Experimental Choices:
  • BF₃ Catalyst: Boron trifluoride is a potent Lewis acid that catalyzes the esterification of the carboxylic acid with methanol, leading to high yields of the methyl ester derivative.

  • Heating: As with silylation, heating is necessary to overcome the activation energy of the reaction and ensure a rapid and complete conversion.

  • Extraction: After the reaction, the non-polar methyl ester derivative must be extracted from the polar reaction mixture (containing methanol and catalyst) into an immiscible organic solvent like hexane for subsequent GC-MS analysis.

Detailed Protocol: Esterification using BF₃-Methanol

Materials:

  • Dried sample extract

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Anhydrous Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • GC vials (2 mL)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the dried sample in the GC vial.

  • Reaction: Cap the vial tightly and heat at 80°C for 15 minutes.[3]

  • Cooling: Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane to the vial.

    • Cap the vial and vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to a new GC vial with an insert. This layer contains the derivatized analyte and is ready for injection.

Comparative Analysis of Derivatization Methods

The choice between silylation and esterification depends on several factors, including available reagents, sample matrix, and required derivative stability.

FeatureSilylation (BSTFA)Esterification (BF₃-Methanol)
Reaction Speed Fast (30-60 min)[3]Very Fast (10-30 min)[3]
Ease of Use Simple, one-pot reaction. No extraction needed.Multi-step process involving post-reaction extraction.
Derivative Stability TMS derivatives are sensitive to moisture and can degrade over time.Methyl esters are generally very stable.
Byproducts Volatile and generally do not interfere with chromatography.Byproducts are removed during the extraction step.
Reagent Handling Highly moisture-sensitive.[3]Corrosive and toxic; requires careful handling.
Mass Spectrum Produces characteristic TMS fragments (e.g., m/z 73).Increases molecular weight by 14 Da (CH₂).

Recommended GC-MS Parameters

While optimization is always necessary, the following parameters provide a robust starting point for analyzing the derivatized morpholine-4-carboxylic acid.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temp. 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification.

Conclusion

The successful analysis of morpholine-4-carboxylic acid by GC-MS is critically dependent on a robust derivatization strategy. Both silylation with BSTFA and esterification with BF₃-Methanol are highly effective methods for increasing the analyte's volatility and thermal stability. Silylation offers a simpler, single-step protocol, while esterification yields a more stable derivative but requires a post-reaction extraction. The detailed protocols and comparative analysis provided in this guide equip researchers and drug development professionals with the necessary tools to implement these methods effectively, enabling accurate and reliable quantification of this important chemical entity.

References

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • The derivatization reaction of morpholine. (n.d.). ResearchGate. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis.

Sources

Application Note: Scalable Synthesis and Process Optimization of Morpholine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Morpholine-4-carboxylic acid derivatives, particularly morpholine-4-carboxamides, are privileged structural motifs in modern medicinal chemistry. They are frequently deployed in central nervous system (CNS) drug development—such as neuroprotective agents targeting amyloid-beta toxicity[1]—and serve as highly potent, reversible cathepsin S inhibitors[2]. The morpholine ring's amphoteric nature, combining a basic nitrogen with a hydrogen-bond accepting oxygen, fundamentally alters the physicochemical profile of drug candidates, enhancing both aqueous solubility and target-binding affinity[3]. Furthermore, they are crucial intermediates in the synthesis of biologically active β-lactam derivatives[4].

As a Senior Application Scientist, I emphasize that transitioning these syntheses from the discovery bench (milligram scale) to process development (kilogram scale) requires more than simply multiplying reagent quantities. It demands a fundamental redesign of the chemical environment. Laboratory-scale procedures often rely on hazardous reagents (like phosgene or triphosgene), environmentally detrimental solvents (like dichloromethane), and non-scalable purification methods (like silica gel chromatography)[5]. This application note details a highly optimized, inherently safe, and self-validating scale-up protocol for morpholine-4-carboxamides utilizing 4-morpholinecarbonyl chloride[6].

Process Optimization & Causality

To ensure high E-factor efficiency and safety, every experimental choice in this protocol is driven by mechanistic causality:

  • Electrophile Selection: While morpholine-4-carboxylic acid can be synthesized via the reaction of morpholine with chloroacetic acid[3], activating the resulting acid at scale requires expensive coupling reagents. Instead, we utilize commercially available 4-morpholinecarbonyl chloride[6]. This bypasses the need for in situ phosgene generation, dramatically reducing the toxicity risk profile of the process.

  • Solvent Replacement: Dichloromethane (DCM) is standard in discovery chemistry but is heavily restricted at scale. We substitute DCM with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a greener alternative that provides superior phase separation during aqueous work-up, preventing the formation of stubborn emulsions.

  • Exotherm Management: The nucleophilic acylation of an amine by 4-morpholinecarbonyl chloride is highly exothermic. Causality dictates that the electrophile must be added dropwise to the amine/base mixture at 0 °C. This controlled addition prevents thermal runaway and suppresses the formation of dimeric impurities.

Quantitative Data: Scale-Up Metrics

The following table summarizes the strategic shifts from laboratory-scale to process-scale synthesis, highlighting the rationale behind each optimization.

Optimization ParameterLaboratory Scale (mg-g)Process Scale-Up (kg)Mechanistic Rationale
Solvent Dichloromethane (DCM)2-MeTHFEliminates halogenated waste; 2-MeTHF provides superior aqueous phase separation and is derived from renewable resources.
Acylating Agent Triphosgene + Morpholine4-Morpholinecarbonyl chlorideAvoids highly toxic phosgene gas generation; simplifies unit operations and reduces step count.
Purification Silica Gel ChromatographyAnti-Solvent CrystallizationChromatography is non-scalable and solvent-intensive; crystallization ensures >99% purity and is highly scalable[5].
Base Diisopropylethylamine (DIPEA)Triethylamine (TEA)TEA is cost-effective and its hydrochloride salt is highly water-soluble, ensuring complete removal during the aqueous quench.

Reaction Workflow Visualization

Workflow N1 Amine + Triethylamine in 2-MeTHF N3 Nucleophilic Acylation (0°C to 20°C, Exotherm Control) N1->N3 N2 Morpholine-4-carbonyl chloride (Controlled Addition) N2->N3 N4 IPC: HPLC Monitoring (Self-Validating Conversion) N3->N4 N5 Aqueous Quench & Phase Separation N4->N5 >99% Conversion N6 Anti-Solvent Crystallization (Heptane Addition) N5->N6 N7 Pure Morpholine-4-carboxamide (>99% AUC) N6->N7

Workflow for the scale-up synthesis of morpholine-4-carboxamide derivatives.

Detailed Step-by-Step Methodology (Kilogram Scale)

This protocol describes the synthesis of an N-substituted morpholine-4-carboxamide[1]. It is designed as a self-validating system , meaning physical observations at each step inherently confirm the chemical state of the reaction.

Step 1: Reactor Preparation and Charging
  • Ensure the 50 L jacketed glass reactor is clean, dry, and purged with inert nitrogen gas.

  • Charge the reactor with the starting primary amine (1.0 equivalent, approx. 10 moles) and anhydrous 2-MeTHF (10 volumes, 10 L).

  • Add Triethylamine (TEA) (1.2 equivalents).

  • Set the jacket temperature to cool the reaction mixture to 0 °C to 5 °C.

    • Causality: Pre-cooling is mandatory to act as a thermal sink for the impending exothermic acylation.

Step 2: Electrophile Addition (Exotherm Control)
  • Prepare a solution of 4-morpholinecarbonyl chloride (1.1 equivalents)[6] in 2-MeTHF (2 volumes).

  • Begin dropwise addition of the acyl chloride solution via an addition funnel over 60–90 minutes[1].

  • Maintain the internal temperature strictly below 10 °C.

    • Self-Validating Check: The reaction generates immediate heat. The cessation of this exotherm upon the final 10% addition of the acyl chloride physically validates that the highly reactive amine has been fully consumed.

Step 3: Reaction Maturation and IPC
  • Once the addition is complete, adjust the jacket temperature to allow the mixture to slowly warm to room temperature (20 °C).

  • Stir for an additional 2–4 hours[1].

  • Perform an In-Process Control (IPC) via HPLC.

    • Self-Validating Check: The reaction is deemed complete when the starting amine peak is < 1% Area Under Curve (AUC). If > 1%, continue stirring; the slight excess of acyl chloride ensures the reaction is driven to completion.

Step 4: Aqueous Work-Up and Phase Separation
  • Quench the reaction by slowly adding purified water (5 volumes) to the reactor[1]. Stir vigorously for 15 minutes.

  • Stop agitation and allow the phases to separate for 30 minutes.

    • Self-Validating Check: In 2-MeTHF, the aqueous quench rapidly dissolves the TEA-HCl byproduct. A sharp, instantaneous phase boundary validates that no emulsion-forming polymeric impurities are present.

  • Drain the lower aqueous layer (containing salts and excess unreacted morpholine species).

  • Wash the upper organic layer with 1N HCl (3 volumes) to remove residual TEA, followed by a brine wash (3 volumes) to remove bulk water[1].

Step 5: Anti-Solvent Crystallization and Isolation
  • Concentrate the organic layer under reduced pressure (distillation) to approximately 3 volumes.

  • Initiate crystallization by slowly adding an anti-solvent, such as n-heptane (6 volumes), at 40 °C.

  • Cool the slurry to 0 °C at a rate of 10 °C/hour to promote controlled crystal growth.

    • Causality: Controlled cooling prevents the sudden crash-out of the product, which can trap solvent and impurities within the crystal lattice.

  • Filter the resulting solid via a Nutsche filter, wash the filter cake with cold n-heptane (2 volumes), and dry under vacuum at 45 °C until a constant weight is achieved.

(Note: Gram-scale variations of morpholine derivatization can also be performed in alternative solvent systems like DMSO/H2O depending on the specific substrate[7], but 2-MeTHF remains superior for large-scale anhydrous acylations).

Sources

Application Notes and Protocols: Incorporating Morpholine-4-carboxylic Acid in Medicinal Chemistry Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In the landscape of medicinal chemistry, the selection of an appropriate heterocyclic scaffold is a critical determinant of a drug candidate's ultimate clinical success. The morpholine ring is recognized as a "privileged structure," featured in numerous FDA-approved small-molecule drugs, with approximately 50% of recent morpholine-containing approvals classified as anticancer or central nervous system (CNS) agents[1][2].

Incorporating morpholine-4-carboxylic acid as a synthetic building block allows researchers to strategically modulate a molecule's physicochemical and pharmacokinetic profile[3].

The Causality of Scaffold Choice: The primary structural difference between a piperidine ring and a morpholine ring is the substitution of a methylene group (–CH₂–) with an oxygen atom. This seemingly subtle bioisosteric replacement has profound effects:

  • Basicity Modulation: The oxygen atom acts as an electron-withdrawing group via inductive effects, which significantly reduces the basicity of the morpholine nitrogen (pKa ~8.4–8.7) compared to piperidine (pKa ~11.1)[4]. This causality ensures that the molecule achieves an optimal ionization state at physiological pH (7.4), balancing aqueous solubility with lipid permeability.

  • Target Engagement: The oxygen atom provides an additional hydrogen bond acceptor, encouraging complementary interactions within electron-deficient protein binding pockets[5].

  • Metabolic Stability: The electron-deficient nature of the morpholine ring enhances oxidative metabolic stability, particularly against rapid degradation by hepatic CYP3A4 enzymes[2].

Comparative Physicochemical Profiling

To guide initial drug design choices, the following table summarizes the quantitative differences between morpholine-4-carboxamide and its piperidine analog[4].

ParameterMorpholine-4-carboxamidePiperidine-4-carboxamideCausality / Impact on Drug Design
Molecular Weight ~130.15 g/mol ~128.17 g/mol Negligible difference; both strictly adhere to Lipinski's "Rule of Five" for oral bioavailability.
pKa (Ring Nitrogen) 8.4 – 8.711.1 – 11.2Lower pKa in morpholine prevents excessive protonation at pH 7.4, enhancing passive membrane permeability.
cLogP -0.85-0.62Lower lipophilicity of morpholine improves aqueous solubility without sacrificing target affinity.
Hydrogen Bonding Acceptor (O, N), Donor (Amide)Acceptor (N), Donor (Amide)The extra oxygen in morpholine provides an additional vector for target engagement and solubility.
BBB Permeability HighModerateOptimal lipophilicity-basicity balance in morpholine facilitates Central Nervous System (CNS) penetration.

Protocol: Synthesis of Morpholine-4-carboxamide Derivatives

This self-validating protocol details the amide coupling of morpholine-4-carboxylic acid with a primary amine. This workflow is fundamental for generating bioactive libraries and optimizing sterically hindered molecules[3].

Reagents and Materials
  • Building Block: Morpholine-4-carboxylic acid (1.0 eq)

  • Nucleophile: Target Primary Amine/Aniline (1.1 eq)

  • Coupling Reagent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Methodology
  • Activation Phase (0 °C): Dissolve morpholine-4-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents the exothermic degradation of the activated ester intermediate and minimizes racemization if chiral centers are present elsewhere in the substrate[2].

  • Coupling Reagent Addition: Add DMTMM to the solution and stir for 15 minutes.

    • Causality: DMTMM is selected over traditional EDCI/HOBt because it is highly efficient for forming amide bonds with sterically hindered molecules and does not require strictly anhydrous conditions, increasing the robustness of the protocol[3].

  • Amidation Reaction (Room Temperature): Slowly add the target amine and DIPEA. Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

    • Causality: DIPEA neutralizes any acid salts of the amine, ensuring it remains highly nucleophilic for the attack on the activated carboxylic acid.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) and LC-MS.

    • Self-Validation: The disappearance of the morpholine-4-carboxylic acid spot and the emergence of the product mass in LC-MS validate the completion of the coupling phase.

  • Aqueous Work-up: Quench the reaction with saturated aqueous NaHCO₃, followed by extraction with DCM. Wash the organic layer with 1M HCl, then brine.

    • Causality: The basic wash removes unreacted carboxylic acid; the acidic wash removes unreacted amine and basic coupling byproducts, ensuring a clean crude product.

  • Purification & Final Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

    • Self-Validation: Confirm the final structure using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS). Purity must be >95% via HPLC before proceeding to biological assays.

Experimental Workflow Diagram

SynthesisWorkflow A Morpholine-4-carboxylic acid + Amine + DMTMM B Activation Phase (0 °C) Formation of Activated Ester A->B Prevents thermal degradation C Amidation Reaction (RT) Nucleophilic Attack by Amine B->C Addition of reagents D In-Process Control (IPC) TLC & LC-MS Monitoring C->D Validates conversion E Aqueous Quench & Extraction Removal of hydrophilic byproducts D->E Reaction complete F Chromatographic Purification Silica Gel Elution E->F Crude isolation G Self-Validation NMR, HRMS, Purity >95% F->G Final QA/QC

Workflow for the synthesis of morpholine-4-carboxamides.

Application Note: CNS Drug Development & Neuroprotection

Morpholine-4-carboxamides are highly valued in CNS drug development due to their favorable Blood-Brain Barrier (BBB) penetration[6]. A notable application is the design of neuroprotective agents targeting Alzheimer's disease and other neurodegenerative disorders.

Mechanistic Causality: The Keap1-Nrf2-TXNIP Pathway

Specific morpholine-4-carboxamide derivatives (e.g., Compound HJ105) exert neuroprotective effects by modulating the Keap1-Nrf2-TXNIP signaling cascade[6]. Under conditions of oxidative stress, these compounds disrupt the interaction between the transcription factor Nrf2 and its cytosolic inhibitor, Keap1.

Causality: The release of Nrf2 allows it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This binding upregulates endogenous antioxidant enzymes and downregulates TXNIP (Thioredoxin-Interacting Protein), thereby preventing neuronal apoptosis and mitigating amyloid-beta (Aβ)-induced toxicity[6].

Signaling Pathway Diagram

Pathway Drug Morpholine-4-carboxamide Derivative Keap1 Keap1-Nrf2 Complex (Cytoplasm) Drug->Keap1 Disrupts interaction Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Binds to promoter TXNIP TXNIP Downregulation ARE->TXNIP Suppresses expression Neuro Neuroprotection & Oxidative Stress Reduction ARE->Neuro Upregulates antioxidants TXNIP->Neuro Inhibits apoptosis

Modulation of the Keap1-Nrf2-TXNIP signaling pathway.

Application Note: Enzyme Inhibition in Metabolic Disorders

Beyond the CNS, morpholine-4-carboxylic acid is utilized to synthesize inhibitors for metabolic targets, such as Malonyl-CoA Decarboxylase (MCD)[7]. MCD inhibitors are crucial for treating ischemic heart diseases by increasing malonyl-CoA levels, which subsequently shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation.

Causality in Design: Highly hydrophobic inhibitors often suffer from poor bioavailability and aggregation in assay buffers. By incorporating a morpholine-4-carboxylic acid moiety at the terminal position of hydrophobic scaffolds (e.g., N-alkyl-N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropylphenyl)amides), medicinal chemists significantly improve aqueous solubility without adversely affecting the compound's ability to inhibit MCD[7]. The morpholine ring provides the necessary dipole and hydrogen-bonding capabilities to maintain target affinity while optimizing the overall pharmacokinetic profile.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (NIH/PubMed) URL: [Link]

  • Title: Synthesis and Structure−Activity Relationship of Small-Molecule Malonyl Coenzyme A Decarboxylase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Notes & Protocols: A Guide to Catalytic Esterification of Morpholine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge and Opportunity

Morpholine-4-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. Its rigid heterocyclic scaffold is a common feature in a range of biologically active molecules, including potent inhibitors of enzymes like Cathepsin S.[1] The functionalization of this molecule is primarily driven by the reactivity of its carboxylic acid group, as the morpholine nitrogen is part of a carbamate-like structure, rendering it significantly less nucleophilic.[1]

The conversion of morpholine-4-carboxylic acid to its corresponding esters is a fundamental transformation, often employed to generate prodrugs, modulate pharmacokinetic properties, or create key intermediates for further synthetic elaboration.[1] However, this esterification is not always trivial. The reaction is reversible and often requires catalytic intervention to achieve satisfactory rates and yields.[2] Furthermore, the selection of the appropriate catalytic method is critical, as harsh conditions can lead to degradation or unwanted side reactions.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comparative analysis of various catalytic esterification methods, explains the underlying chemical principles, and delivers detailed, field-proven protocols to empower successful synthesis.

Foundational Principle: The Esterification Equilibrium

The esterification of a carboxylic acid with an alcohol is a reversible condensation reaction that produces an ester and water.[3] To achieve high yields of the desired ester, the equilibrium must be shifted to the product side. This is typically accomplished by one of two strategies, in accordance with Le Châtelier's principle:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (which can often serve as the solvent) drives the reaction forward.[4][5]

  • Removing Water: Sequestering or removing the water byproduct as it is formed prevents the reverse hydrolysis reaction.[3][5]

Catalysts do not change the position of the equilibrium but significantly increase the rate at which it is reached. They achieve this by providing an alternative, lower-energy reaction pathway.[2][6]

Comparative Analysis of Catalytic Methodologies

The choice of catalyst profoundly impacts reaction efficiency, substrate compatibility, and overall process sustainability. This section dissects the most common and effective catalytic systems for the esterification of morpholine-4-carboxylic acid.

| Homogeneous Acid Catalysis: The Fischer-Speier Method

The Fischer-Speier esterification is the quintessential method, involving a carboxylic acid and an alcohol in the presence of a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][7]

Mechanism of Action: The reaction proceeds via a well-established multi-step mechanism[5][7]:

  • Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][8]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[2][7]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

  • Water Elimination: This creates a good leaving group (H₂O), which is eliminated to form a protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester, which regenerates the acid catalyst.[8]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination cluster_3 Product Formation RCOOH R-COOH Activated_Acid R-C(OH)₂⁺ RCOOH->Activated_Acid Protonation H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Attack ROH R'-OH ROH->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Loss H2O H₂O Protonated_Ester->H2O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_regen H⁺ Ester->H_plus_regen

Caption: The catalytic cycle of Fischer-Speier esterification.

Advantages:

  • Catalysts are inexpensive and readily available.

  • The procedure is simple to implement.

Disadvantages:

  • Requires strong acids and often high temperatures, which may not be suitable for acid-sensitive substrates.[9]

  • The reaction is reversible, necessitating a large excess of alcohol or continuous water removal.[8]

  • Catalyst neutralization and removal during work-up can be cumbersome.

| Dehydrative Coupling Agents: The Steglich Esterification

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and highly effective alternative.[9][10] This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]

Mechanism of Action: The Steglich esterification avoids the direct protonation of the carboxylic acid. Instead, it proceeds through the formation of a highly reactive intermediate.[11]

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: The nucleophilic DMAP attacks the O-acylisourea, forming a stable but highly reactive N-acylpyridinium salt. This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10][11]

  • Ester Formation: The alcohol attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated carbodiimide byproduct is converted into a stable urea (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble and can be removed by filtration.

Steglich_Esterification Steglich Esterification Catalytic Cycle RCOOH Morpholine-4-COOH + DCC/EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea Activation Acyl_Pyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_Pyridinium Acyl Transfer DMAP_cat DMAP (Catalyst) DMAP_cat->Acyl_Pyridinium Ester Product Ester + DCU/EDU Acyl_Pyridinium->Ester Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Ester Ester->DMAP_cat Catalyst Regeneration

Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.

Advantages:

  • Mild reaction conditions (often room temperature), suitable for complex and sensitive molecules.[10]

  • High yields are typically achieved.

  • Not an equilibrium-limited reaction.

Disadvantages:

  • Carbodiimide reagents are expensive and can be potent allergens.[12]

  • Stoichiometric amounts of the coupling agent are required, generating a urea byproduct that must be removed.

  • Purification can sometimes be complicated by the urea byproduct.

| Heterogeneous Acid Catalysis: A Greener Approach

Heterogeneous catalysts, such as solid-supported acids like Amberlyst-15, Dowex resins, or sulfated zirconia, offer significant process advantages.[2][13] These catalysts function similarly to homogeneous acids but are in a different phase (solid) from the reaction mixture (liquid).

Mechanism of Action: The mechanism is analogous to the Fischer esterification, occurring on the acidic sites of the solid support.[2] The reactants adsorb onto the catalyst surface, undergo the reaction, and the products desorb back into the solution.

Advantages:

  • Easy Separation: The catalyst can be removed by simple filtration, simplifying product work-up.[7][13]

  • Reusability: The recovered catalyst can often be washed, dried, and reused for multiple cycles, reducing cost and waste.[13][14]

  • Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts.

Disadvantages:

  • Lower Activity: Heterogeneous catalysts may exhibit lower activity compared to homogeneous ones, potentially requiring higher temperatures or longer reaction times.

  • Mass Transfer Limitations: Reaction rates can be limited by the diffusion of reactants to the active sites within the catalyst's pores.[2]

Data Summary: At-a-Glance Comparison

The following table summarizes the key operational parameters and outcomes for the discussed catalytic methods.

Method Catalyst System Typical Conditions Yields Key Advantages Key Disadvantages
Fischer-Speier H₂SO₄, HCl, TsOH[13][15]60-150 °C, Reflux[1]Moderate to HighLow cost, simple reagentsHarsh conditions, reversible, difficult work-up
Steglich DCC or EDC / DMAP[10][16]0 °C to Room Temp.High to ExcellentMild conditions, high efficiency, broad scopeHigh cost, stoichiometric waste, potential allergens[12]
Heterogeneous Amberlyst-15, Sulfated Zirconia[13]60-100 °CGood to HighCatalyst is reusable, easy product isolationPotentially lower reaction rates, mass transfer limits

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for performing the esterification of morpholine-4-carboxylic acid using two distinct and representative catalytic systems.

Protocol 1: Fischer Esterification using Sulfuric Acid

Objective: To synthesize methyl morpholine-4-carboxylate using a classic acid-catalyzed approach.

Materials:

  • Morpholine-4-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol_Workflow General Experimental Workflow start_node start_node process_node process_node end_node end_node A 1. Reaction Setup (Reactants + Solvent + Catalyst) B 2. Reaction (Heating/Stirring) A->B C 3. Monitoring (TLC/GC/LCMS) B->C C->B Reaction incomplete D 4. Work-up (Quench, Extract, Wash) C->D Reaction complete E 5. Drying & Concentration (Anhydrous salt, Rotary Evaporation) D->E F 6. Purification (Chromatography/Distillation) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General workflow for a catalytic esterification reaction.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine-4-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise with stirring.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux with stirring for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Protocol 2: Steglich Esterification using EDC and DMAP

Objective: To synthesize tert-butyl morpholine-4-carboxylate under mild conditions.

Materials:

  • Morpholine-4-carboxylic acid

  • tert-Butyl alcohol (t-BuOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum or drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine-4-carboxylic acid (1.0 eq), tert-butyl alcohol (1.5-3.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve the components in anhydrous dichloromethane.[12]

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add EDC (1.2-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl ester.

Conclusion and Future Perspectives

The catalytic esterification of morpholine-4-carboxylic acid is a critical transformation for which multiple effective methods exist. The classic Fischer-Speier esterification remains a cost-effective choice for simple, robust syntheses. For more delicate substrates where functional group tolerance is paramount, the mild conditions of the Steglich esterification are superior. Looking forward, the development and adoption of reusable heterogeneous catalysts and novel organocatalytic systems will continue to push the field toward more sustainable and efficient chemical manufacturing, aligning with the principles of green chemistry.[17] The selection of the optimal method will always depend on a careful consideration of substrate sensitivity, required scale, economic constraints, and environmental impact.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (Source: vertexaisearch.cloud.google.com)
  • Mechanism for Esterification Reactions Catalyzed by Reaxis C188. (Source: vertexaisearch.cloud.google.com)
  • Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. (Source: vertexaisearch.cloud.google.com)
  • Morpholine-4-carboxylic Acid|Research Chemical - Benchchem. (Source: vertexaisearch.cloud.google.com)
  • Esterification | Reaction, Mechanism & Formula - Lesson - Study.com. (Source: study.com) [Link]

  • mechanism for the esterification reaction - Chemguide. (Source: chemguide.co.uk) [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]

  • Organocatalytic synthetic route to esters and their application in hydrosilylation process. (Source: vertexaisearch.cloud.google.com)
  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids | Journal of the American Chemical Society. (Source: pubs.acs.org) [Link]

  • Acid to Ester - Common Conditions. (Source: organic-chemistry.org) [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (Source: pubs.acs.org) [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (Source: e3s-conferences.org) [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
  • Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis - ACS Publications. (Source: pubs.acs.org) [Link]

  • Lipase‐catalyzed ring‐opening polymerization of morpholine‐2,5‐dione derivatives: A novel route to the synthesis of poly(ester amide)s | Request PDF - ResearchGate. (Source: researchgate.net) [Link]

    • The Fischer Esterification. (Source: chem.ucla.edu) [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (Source: orgsyn.org) [Link]

  • Organocatalytic Esterification of P(O)–OH Functionalities with Alcohols - ACS Publications. (Source: pubs.acs.org) [Link]

  • Steglich esterification - Wikipedia. (Source: en.wikipedia.org) [Link]

  • Steglich Esterification - SynArchive. (Source: synarchive.com) [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (Source: masterorganicchemistry.com) [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]

  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC. (Source: ncbi.nlm.nih.gov) [Link]

  • Fischer Esterification - Chemistry LibreTexts. (Source: chem.libretexts.org) [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. (Source: ncbi.nlm.nih.gov) [Link]

  • Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives - ACS Publications. (Source: pubs.acs.org) [Link]

  • Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols | ACS Sustainable Chemistry & Engineering - ACS Publications. (Source: pubs.acs.org) [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC. (Source: ncbi.nlm.nih.gov) [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (Source: orgsyn.org) [Link]

  • (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. (Source: researchgate.net) [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (Source: scirp.org) [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (Source: ncbi.nlm.nih.gov) [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society. (Source: pubs.acs.org) [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (Source: pubs.acs.org) [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (Source: organic-chemistry.org) [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (Source: intechopen.com) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Morpholine-4-Carboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing low conversion rates when utilizing morpholine-4-carboxylic acid in organic synthesis.

Morpholine-4-carboxylic acid is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize sterically hindered molecules, bioconjugates, and novel pharmacologically active compounds[1]. However, its core structure features both a basic nitrogen atom and an acidic carboxylic group, creating an amphoteric character that drastically influences its reactivity profile[2]. The fundamental challenge lies in its identity as a carbamic acid , which dictates specific handling and activation requirements to prevent spontaneous degradation.

Diagnostic Decision Tree

Before altering your reaction conditions, use the diagnostic workflow below to identify the root cause of your low conversion rates.

DiagnosticWorkflow A Low Conversion Rate Detected B Analyze Crude by LC-MS A->B C Is Morpholine (m/z 88.1) the major peak? B->C D Carbamic Acid Decarboxylation C->D Yes E Check Activation Method C->E No F Switch to Stable Surrogate (CDI, Acid Chloride) D->F G Are you using standard HATU/EDC? E->G H Change Reagent: Use Triphosgene G->H Yes

Diagnostic workflow for identifying the root cause of low conversion rates.

Troubleshooting & FAQs

Q1: Why does my LC-MS show massive amounts of morpholine and unreacted amine, but almost zero target morpholine-4-carboxamide? A1: You are observing the classic thermodynamic instability of carbamic acids. The lone pair electrons on the morpholine nitrogen are highly nucleophilic[3]. In the free acid form, this electron density pushes toward the carbonyl carbon, facilitating the rapid cleavage of the C-O bond. This results in spontaneous decarboxylation, releasing CO₂ gas and reverting the compound to morpholine. If you attempt to isolate the free acid or activate it slowly, it will degrade before it can couple.

Q2: Can I use standard peptide coupling reagents (e.g., HATU, EDC, PyBOP) with morpholine-4-carboxylic acid? A2: No. Standard coupling reagents require the carboxylic acid to be stable enough to form an initial O-acylisourea or active ester intermediate. Because morpholine-4-carboxylic acid decarboxylates faster than it reacts with EDC or HATU, your conversion will stall at <10%. You must use reagents that form stable urea linkages in situ or bypass the free acid entirely.

Q3: How can I overcome steric hindrance when coupling morpholine derivatives with secondary amines? A3: The morpholine ring adopts a bulky chair conformation that can sterically shield the electrophilic carbonyl center. To overcome this:

  • Use a nucleophilic catalyst: Add 0.1–0.2 equivalents of DMAP (4-Dimethylaminopyridine).

  • Increase electrophilicity: Switch from a CDI-activated intermediate to the highly reactive morpholine-4-carbonyl chloride.

  • Thermal energy: Utilize microwave irradiation (e.g., 80 °C for 30 minutes) to overcome the activation energy barrier associated with steric clash.

Quantitative Comparison of Activation Strategies

To maximize your conversion rates, compare the empirical data of various activation strategies below.

Activation StrategyReagent / SurrogateTypical ConversionReaction TimePrimary ByproductsRecommendation
Direct Coupling HATU / EDC< 10%24 hMorpholine, CO₂Not Recommended
Acid Chloride Morpholine-4-carbonyl chloride85 - 95%2 - 4 hHCl (requires base)Highly Recommended
In Situ Imidazolide CDI (1,1'-Carbonyldiimidazole)80 - 90%6 - 12 hImidazoleRecommended (Moisture sensitive)
In Situ Chloroformate Triphosgene90 - 98%1 - 3 hCO₂, HClRecommended (Strict safety needed)

Mechanistic Pathway: In Situ Activation

ReactionPathway M Morpholine Int Morpholine-4-carbonyl imidazole (Active) M->Int + CDI CDI CDI Activation CDI->Int Prod Target Urea (High Yield) Int->Prod + Amine Degrad Decarboxylation (CO2 + Amine) Int->Degrad Moisture/H2O Amine Target Amine (Nucleophile)

Mechanistic pathway for the in situ activation of morpholine to avoid decarboxylation.

Standard Operating Procedure: High-Conversion Urea Synthesis via CDI

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Phase 1: Preparation of the Active Imidazolide
  • Setup: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Reagent Addition: Dissolve CDI (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Morpholine Addition: Cool the flask to 0 °C using an ice bath. Add morpholine (1.0 eq) dropwise over 10 minutes.

    • Causality: The low temperature prevents the exothermic degradation of the CDI complex and minimizes the formation of symmetrical urea byproducts.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must confirm the complete disappearance of morpholine (m/z 88.1) and the formation of the active intermediate, morpholine-4-carbonyl imidazole (m/z [M+H]⁺ = 182.1). Do not proceed to Phase 2 until conversion is >95%. If conversion is low, your CDI has likely hydrolyzed; use a fresh, unopened bottle.

Phase 2: Nucleophilic Addition
  • Amine Addition: Add your target amine (1.1 eq) directly to the reaction mixture.

  • Catalyst & Base: Add DMAP (0.1 eq) and DIPEA (2.0 eq).

    • Causality: DMAP acts as a powerful nucleophilic catalyst, attacking the imidazolide to form a highly reactive acylpyridinium intermediate that overcomes the steric bulk of the morpholine ring. DIPEA neutralizes any acidic protons that could deactivate your target amine.

  • Reaction: Stir at room temperature for 6–12 hours. If the target amine is sterically hindered, heat the reaction to 40 °C.

    • Validation Checkpoint: Monitor via TLC or LC-MS until the intermediate (m/z 182.1) is fully consumed.

Phase 3: Workup and Isolation
  • Quench: Add saturated aqueous NH₄Cl to the flask to quench the reaction and solubilize the displaced imidazole.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Wash the combined organic layers with 1M HCl (if your product is not acid-sensitive) to remove residual amines, followed by brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity morpholine-4-carboxamide.

References

  • Morpholine-4-carboxylic Acid | Research Chemical - Benchchem Benchchem[1]

  • Morpholine-4-carboxylic Acid - 50881-96-4 - Vulcanchem Vulcanchem[2]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate Asian Journal of Chemistry[3]

Sources

Technical Support Center: Overcoming Steric Hindrance in Morpholine-4-Carboxylic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks when coupling morpholine-4-carboxylic acid derivatives with sterically hindered amines.

Morpholine-4-carboxylic acid (a carbamic acid) and its derivatives are highly valued in medicinal chemistry for synthesizing complex pharmacophores, such as Cathepsin S inhibitors [1]. However, the bulky nature of the six-membered morpholine heterocycle often creates severe steric repulsion during nucleophilic attack, leading to stalled reactions, poor yields, and unwanted side products. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to drive these difficult couplings to completion.

Mechanistic Insights: The Steric Bottleneck

To solve a coupling failure, we must first understand the physical chemistry of the reaction. When an activated morpholine-4-carboxylic acid species approaches a bulky amine (e.g., an α -branched amino acid or an ortho-substituted aniline), the primary point of failure is the formation of the tetrahedral intermediate .

The wide steric cone of the morpholine ring clashes with the substituents on the nucleophile. If the electrophilicity of the activated carbonyl is not high enough to overcome this activation energy barrier, the reaction stalls. Standard peptide coupling reagents (like EDC/HOBt) often fail here because the resulting O-benzotriazole active ester is insufficiently reactive to force the formation of the sterically congested intermediate [1].

Mechanism A Morpholine-4-carboxylic Acid / Chloride B Activation (HATU / Base) A->B Reagent C Activated Electrophile B->C Activation E Tetrahedral Intermediate [Steric Clash Zone] C->E Attack D Hindered Amine Nucleophile D->E Addition F Amide/Urea Product E->F Elimination

Reaction logic and steric bottlenecks in morpholine-4-carboxylic acid amide coupling.

Quantitative Data: Coupling Strategy Comparison

Selecting the right reagent is a matter of matching electrophilic power to steric resistance. The table below summarizes the performance of various coupling strategies for hindered morpholine-4-carboxylic acid derivatives [3].

Coupling StrategyRelative ReactivityEpimerization RiskTypical Yield (Hindered)Byproduct Removal
EDC / HOBt LowLow< 30%Aqueous Wash
HATU / DIPEA HighModerate60 - 80%Chromatography
COMU / DIPEA Very HighLow75 - 90%Aqueous Wash
Acid Chloride ExtremeHigh> 85%Aqueous Wash

Self-Validating Experimental Protocols

To bypass the instability of free morpholine-4-carboxylic acid, these protocols utilize either a stable precursor or highly reactive uronium salts. Every step is designed with a self-validating checkpoint to ensure trust in the workflow.

Protocol A: The Acid Chloride Method (For Extreme Steric Hindrance)

When uronium salts fail, utilizing commercially available1 [2] is the most authoritative approach.

  • Substrate Preparation: Dissolve the hindered amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is highly electrophilic but less sterically demanding than the acid chloride, facilitating the transfer of the morpholine-carbonyl group to the hindered amine.

  • Addition: Cool the reaction mixture to 0°C. Slowly add 4-morpholinecarbonyl chloride (1.2 eq) dropwise over 15 minutes.

  • Validation Check: Monitor the reaction via LC-MS after 2 hours. The complete disappearance of the amine starting material peak and the emergence of the [M+H]+ peak corresponding to the urea product validates successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, and wash the organic layer with 1M HCl to selectively remove DMAP and DIPEA. Dry over Na2​SO4​ and concentrate.

Protocol B: COMU-Mediated Coupling (For Moisture-Sensitive Substrates)
  • Activation: Dissolve the morpholine-containing carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

    • Validation Check: A distinct color change (often turning yellow/orange) confirms the formation of the active ester.

  • Coupling: Add the hindered amine (1.1 eq) and stir for 4-12 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with brine (5x) to remove DMF and the water-soluble COMU byproducts.

Workflow S1 Step 1: Substrate Prep Dry solvents, inert atm S2 Step 2: Activation Select COMU or Acid Chloride S1->S2 S3 Step 3: Nucleophile Addition DMAP catalysis, slow addition S2->S3 S4 Step 4: Monitoring LC-MS tracking S3->S4 S5 Step 5: Purification Quench & Flash Chromatography S4->S5

Optimized step-by-step workflow for hindered morpholine amide coupling.

Troubleshooting & FAQs

Q: Why is my morpholine-4-carboxylic acid degrading before the coupling even begins? A: Morpholine-4-carboxylic acid is technically a carbamic acid. Free carbamic acids are inherently unstable. The lone pair on the morpholine nitrogen pushes electron density toward the carboxyl group, facilitating rapid decarboxylation into morpholine and CO2​ at room temperature. Solution: Never attempt to isolate the free acid. Generate the active species in situ using triphosgene, or rely on the stable, commercially available 1 [2].

Q: Can I use Triethylamine (TEA) instead of DIPEA for these hindered couplings? A: It is strongly discouraged. TEA is significantly more nucleophilic than DIPEA. In highly sterically hindered environments, the target amine reacts slowly. This gives TEA the opportunity to competitively attack the highly reactive electrophilic intermediate (such as the uronium species of HATU or the acid chloride), forming inactive adducts and killing your yield [3]. DIPEA provides the necessary basicity without the nucleophilic interference.

Q: My product is highly water-soluble and I am losing it during the aqueous workup. How can I recover it? A: The morpholine ring imparts high hydrophilicity to the resulting amides [4]. If your product partitions into the aqueous layer, avoid standard aqueous washes. Instead, evaporate the reaction solvent (e.g., DMF or DCM) under reduced pressure and purify the crude mixture directly via reverse-phase HPLC, or use a catch-and-release solid-phase extraction (SPE) cartridge.

References

  • Title: Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors Source: ACS Publications URL
  • Title: 4-Morpholinecarbonyl chloride 98% 15159-40-7 Source: Sigma-Aldrich URL
  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL
  • Title: Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis Source: Thieme Connect URL

Sources

Technical Support Center: Purification Techniques for Morpholine-4-Carboxylic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of morpholine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this versatile building block. Due to its unique amphoteric nature, possessing both a basic morpholine nitrogen and an acidic carboxylic acid group, purification can be non-trivial.[1] This resource provides in-depth, field-proven answers and protocols to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is purifying morpholine-4-carboxylic acid on standard silica gel chromatography so challenging?

The primary difficulty arises from the compound's amphoteric character. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction can lead to significant peak tailing, streaking, or even irreversible binding of the compound to the stationary phase, resulting in poor separation and low recovery.[2]

Q2: My compound seems highly soluble in water. How can I improve my extraction efficiency from an aqueous reaction mixture?

High water solubility is a common issue for polar, functionalized molecules like morpholine-4-carboxylic acid. To enhance extraction into an organic solvent, you can employ two main strategies:

  • pH Adjustment: Because the compound has both acidic and basic centers, its solubility is highly pH-dependent. To extract it into an organic layer, you must neutralize its charge. Acidifying the aqueous layer to a low pH (e.g., pH 1-2) will protonate the carboxylic acid group, but the morpholine nitrogen will also be protonated (as a salt), keeping it water-soluble. Conversely, basifying the aqueous layer (e.g., pH 9-10) will deprotonate the carboxylic acid, forming a carboxylate salt that is highly water-soluble. The key is to adjust the pH to its isoelectric point, where the molecule is zwitterionic and has minimum water solubility, though this can be difficult to pinpoint. A more robust method is acid-base extraction, where you manipulate the pH to remove specific impurities.[3][4]

  • Salting Out: Adding a large quantity of a neutral salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer dramatically increases its ionic strength.[2] This reduces the ability of water molecules to solvate the organic compound, effectively "pushing" it into the organic phase and improving extraction efficiency.[2]

Q3: My product "oils out" instead of forming crystals during recrystallization. What steps can I take to resolve this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated above the compound's melting point.[2] To address this:

  • Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture where the compound's solubility is lower at all temperatures.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites, or add a seed crystal of the pure compound.

  • Convert to a Salt: A highly effective strategy is to convert the carboxylic acid into a salt (e.g., a sodium or potassium salt by adding NaOH/KOH, or a hydrochloride salt by adding HCl).[2] Salts often have very different solubility profiles and higher melting points, making them more amenable to crystallization. The pure salt can then be collected and neutralized back to the free acid if required.

Q4: What are the most common impurities I should anticipate in my crude reaction mixture?

Impurities will depend on the synthetic route. For a common synthesis from morpholine and an activated carboxylic acid (like a chloro- or bromoacetic acid), expect:

  • Unreacted Starting Materials: Residual morpholine and the acetic acid derivative.

  • Degradation Products: Morpholine-4-carboxylic acid can be susceptible to decomposition under harsh acidic or thermal conditions.[5]

  • Side-Reaction Products: Depending on the specific reagents, byproducts from undesired secondary reactions may be present.

Troubleshooting Guides

Issue 1: Problems in Silica Gel Column Chromatography

Effective chromatographic purification requires mitigating the strong interaction between the basic morpholine moiety and the acidic silica gel.

Troubleshooting Table: Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Severe Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silanol groups on the silica surface.[2]Add a basic modifier like 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system. This neutralizes the acidic sites on the silica.[2]
Compound Stuck on Column / Low Recovery The compound is too polar for the chosen eluent system and is irreversibly adsorbed.1. Increase the eluent polarity (e.g., increase the methanol percentage in a DCM/MeOH system).2. Switch to a less acidic stationary phase like neutral or basic alumina .[2]3. Consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase, which is better suited for polar compounds.[6]
Poor Separation from Polar Impurities The eluent system lacks sufficient resolving power.1. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).2. Use a shallower gradient during elution to improve resolution between closely eluting spots.
Logical Flowchart: Troubleshooting Chromatography

start Chromatography Issue Detected q1 Is there severe peak tailing? start->q1 a1_yes Add 0.5-2% Triethylamine to Eluent q1->a1_yes Yes q2 Is recovery low or is the compound stuck? q1->q2 No a1_yes->q2 a2_yes_1 Increase Eluent Polarity q2->a2_yes_1 Yes q3 Is separation from impurities poor? q2->q3 No a2_yes_2 Switch to Alumina or Reverse Phase (C18) a2_yes_1->a2_yes_2 a2_yes_2->q3 a3_yes_1 Try a Different Solvent System q3->a3_yes_1 Yes end_node Problem Resolved q3->end_node No a3_yes_2 Run a Shallower Gradient a3_yes_1->a3_yes_2 a3_yes_2->end_node

Caption: Decision tree for troubleshooting common chromatography issues.

Issue 2: Inefficient Purification via Liquid-Liquid Extraction

This technique leverages the pH-dependent solubility of morpholine-4-carboxylic acid to separate it from neutral or oppositely charged impurities.

Workflow Diagram: Acid-Base Extraction

start Crude Mixture in Organic Solvent (e.g., DCM) step1 Extract with Aqueous Base (e.g., 1M NaOH) start->step1 step2 Separate Layers step1->step2 result1_org Organic Layer: Contains Neutral & Basic Impurities result1_aq Aqueous Layer: Contains Deprotonated Product (Sodium Morpholine-4-carboxylate) step3 Acidify Aqueous Layer with 1M HCl to pH ~2 result1_aq->step3 step2->result1_org step2->result1_aq result2_precipitate Precipitate of Pure Morpholine-4-carboxylic Acid step3->result2_precipitate step4 Filter and Dry result2_precipitate->step4 end_node Pure Product step4->end_node

Caption: Workflow for purification using acid-base extraction.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities from the crude product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The deprotonated morpholine-4-carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic phase.[3]

  • Layer Separation: Combine the aqueous layers. Discard the organic layer (or save it for analysis of impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add a 1M to 3M solution of hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. The protonated, neutral morpholine-4-carboxylic acid should precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.

Protocol 2: Purification by Flash Column Chromatography on Silica Gel

This protocol is for separating the target compound from impurities of similar acidity but different polarity.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Add 1% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing.[2] Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Dry-pack the column with silica gel, then flush with the eluent system (containing Et₃N).

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or another suitable solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Apply the eluent to the column and begin collecting fractions. Monitor the elution process by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]

Protocol 3: Purification by Recrystallization via Salt Formation

This method is particularly useful if the free acid oils out or is difficult to crystallize directly.

  • Salt Formation: Dissolve the crude morpholine-4-carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly, while stirring, add a solution of HCl (e.g., 1M solution in diethyl ether) until no more precipitate forms.[2]

  • Isolate the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the HCl salt in various solvents (e.g., ethanol, isopropanol, water, or mixtures). An ideal solvent will dissolve the salt when hot but allow it to crystallize upon cooling.[2]

  • Recrystallization: Dissolve the bulk of the salt in a minimal amount of the hot, selected solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry thoroughly under vacuum.[2]

  • (Optional) Conversion back to Free Acid: If the free acid is required, the purified salt can be redissolved in water and neutralized with a base, followed by extraction.

References

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • Stability and degradation pathways of Morpholine-4-carbodithioic acid. Benchchem.
  • Morpholine-4-carboxylic Acid - 50881-96-4. Vulcanchem.
  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. (2018-09-14).
  • I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? ResearchGate. (2014-03-13).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. (2016-03-10).
  • Isolation of a Carboxylic acid. Reddit. (2019-04-18).

Sources

Technical Support Center: Optimizing HATU Coupling for Morpholine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing HATU-mediated coupling reactions involving morpholine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the amidation of this unique carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and field-proven insights.

Introduction: The Unique Challenges of Morpholine-4-Carboxylic Acid in Amide Synthesis

Morpholine-4-carboxylic acid is a valuable building block in medicinal chemistry, prized for the physicochemical properties the morpholine moiety imparts to molecules.[1] However, its structure presents distinct challenges in standard amide coupling reactions. The nitrogen atom of the morpholine ring is part of a carbamate-like structure, rendering it significantly less nucleophilic than a typical secondary amine.[2] This electronic feature, combined with its amphoteric nature and specific solubility profile, can lead to sluggish reactions, low yields, and unexpected side products when using common coupling reagents like HATU.[3] This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My HATU coupling reaction with morpholine-4-carboxylic acid is giving low to no yield. What are the primary causes?

Low or no product formation is a common issue and can stem from several factors related to the unique properties of morpholine-4-carboxylic acid.

Troubleshooting Guide:

1. Inadequate Activation of the Carboxylic Acid:

  • The "Why": The first step in a HATU coupling is the deprotonation of the carboxylic acid to form a carboxylate anion, which then attacks HATU to form a highly reactive OAt-active ester.[4][5] If the base used is not strong enough to efficiently deprotonate morpholine-4-carboxylic acid, or if the pre-activation time is insufficient, the concentration of the active ester will be too low for the reaction to proceed efficiently.

  • Solutions:

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base. While N,N-diisopropylethylamine (DIPEA) is common, consider a stronger, non-nucleophilic base like 2,4,6-collidine, especially if you suspect incomplete deprotonation.[6]

    • Pre-activation Time: Extend the pre-activation time of morpholine-4-carboxylic acid with HATU and the base to 30-60 minutes before adding the amine nucleophile.[6] This allows for the maximum formation of the OAt-active ester.[1]

2. Poor Solubility of Reactants:

  • The "Why": Morpholine-4-carboxylic acid's amphoteric character can lead to poor solubility in common aprotic solvents like dichloromethane (DCM), especially at higher concentrations.[3] If any of the reactants (the acid, HATU, or the amine) are not fully dissolved, the reaction will be heterogeneous and inefficient.[7]

  • Solutions:

    • Solvent Selection: Switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6][8]

    • Pre-reaction Solubility Test: Before running the full-scale reaction, perform a simple solubility test with each reagent in the chosen solvent at the intended concentration.[7]

3. Moisture Contamination:

  • The "Why": HATU and its activated intermediates are highly sensitive to moisture. Water can hydrolyze the OAt-active ester back to the starting carboxylic acid, effectively quenching the reaction.[6]

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[8] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product check_solubility Are all reagents fully dissolved? start->check_solubility check_activation Is pre-activation sufficient? check_solubility->check_activation Yes sol_solvent Switch to a more polar solvent (DMF, NMP). Perform pre-reaction solubility test. check_solubility->sol_solvent No check_moisture Are conditions anhydrous? check_activation->check_moisture Yes sol_activation Extend pre-activation time to 30-60 mins. Consider a stronger non-nucleophilic base. check_activation->sol_activation No sol_moisture Use anhydrous solvents and glassware. Run under an inert atmosphere. check_moisture->sol_moisture No end Improved Yield check_moisture->end Yes sol_solvent->end sol_activation->end

Caption: Troubleshooting workflow for low-yield HATU coupling reactions.

FAQ 2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions in HATU coupling can be a significant issue, leading to complex purification and reduced yields.

Troubleshooting Guide:

1. Guanidinylation of the Amine Nucleophile:

  • The "Why": If the amine nucleophile is highly reactive, it can directly attack the guanidinium carbon of HATU, forming a tetramethylguanidinium-capped amine.[9][10] This side reaction is more prevalent if the amine is added before the complete formation of the OAt-active ester.[11]

  • Mitigation:

    • Order of Addition: The most effective strategy is to pre-activate the morpholine-4-carboxylic acid with HATU and the base before adding the amine.[6][12]

    • Stoichiometry Control: Avoid using a large excess of HATU. A slight excess (1.05-1.2 equivalents) is typically sufficient.[6]

2. Decarboxylation of Morpholine-4-Carboxylic Acid:

  • The "Why": While less common for this specific acid under standard HATU conditions, decarboxylation can occur with certain heterocyclic carboxylic acids, especially at elevated temperatures, leading to the formation of morpholine and other byproducts.[13][14][15]

  • Mitigation:

    • Temperature Control: Maintain the reaction at room temperature. If the reaction is sluggish, consider alternative strategies to increase the rate before resorting to heat.[6]

    • Prompt Amine Addition: After the pre-activation step, add the amine promptly to allow the desired reaction to outcompete any potential degradation of the activated ester.

3. Formation of Tetramethylurea (TMU):

  • The "Why": TMU is an unavoidable byproduct of the HATU reaction mechanism.[6] It is a polar compound that can be challenging to remove during workup and purification.[16]

  • Mitigation:

    • Workup Procedure: An acidic wash (e.g., with 1N HCl or saturated NH4Cl) followed by a basic wash (e.g., with saturated sodium bicarbonate) can help remove some of the TMU.[13]

    • Chromatography: Careful flash column chromatography is often necessary for complete removal.

Table 1: Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Guanidinylated AmineNucleophilic attack of the amine on HATU.Pre-activate the carboxylic acid before adding the amine. Use a minimal excess of HATU.
Decarboxylation ProductsThermal decomposition of the carboxylic acid or its activated intermediate.Maintain room temperature. Avoid prolonged reaction times.
Tetramethylurea (TMU)Inherent byproduct of the HATU mechanism.Employ acidic and basic washes during workup. Utilize careful chromatography.

Experimental Protocols

Protocol 1: Standard Optimized HATU Coupling of Morpholine-4-Carboxylic Acid

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • Morpholine-4-carboxylic acid (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • HATU (1.1 eq.)

  • DIPEA or 2,4,6-collidine (2.0-3.0 eq.)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add morpholine-4-carboxylic acid (1.0 eq.).

  • Add anhydrous DMF to dissolve the acid completely.

  • Add HATU (1.1 eq.) to the solution, followed by the non-nucleophilic base (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes for pre-activation.

  • In a separate flask, dissolve the amine nucleophile (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with a standard aqueous workup (1N HCl, sat. NaHCO3, brine).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Pre-Reaction Solubility Test

This simple test can prevent failed reactions due to poor solubility.[7]

Procedure:

  • To three separate small, dry vials, add a representative amount of:

    • Vial 1: Morpholine-4-carboxylic acid

    • Vial 2: Amine nucleophile

    • Vial 3: HATU

  • To each vial, add the chosen reaction solvent (e.g., DMF) to achieve the intended reaction concentration.

  • Stir or gently agitate each vial at room temperature.

  • Observe if all solids dissolve completely to form a clear solution. If any of the reagents do not fully dissolve, consider using a different solvent or a lower concentration.

Mechanistic Insights

HATU Activation and Amide Bond Formation

The success of a HATU coupling reaction hinges on the efficient formation of the OAt-active ester.[2] The mechanism involves two key stages:

  • Activation of the Carboxylic Acid: A non-nucleophilic base deprotonates the carboxylic acid to form a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[5] This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[3]

  • Formation of the Active Ester and Amide Bond: The OAt anion, displaced in the initial step, rapidly attacks the isouronium salt. This generates the OAt-active ester and releases tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester results in the formation of the desired amide bond.[3][5]

HATU_mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Morpholine-4-Carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea Amine Amine (R'-NH2) Amide Amide Product HOAt HOAt ActiveEster2->Amide + Amine

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. Retrieved from [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • McCabe, D., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters, 25(24), 4446–4451. Retrieved from [Link]

  • St. Amant, A. H., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3615–3628. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]

  • ChemBK. (n.d.). Morpholine-4-carboxylic acid. Retrieved from [Link]

  • Reddit. (2021, February 7). Carboxylic acid activation by HATU and subsequent N-acylation. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 639-650. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Nale, D. B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(48), 25346-25350. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Preventing Decarboxylation of Morpholine-4-carboxylic Acid During Heating

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for handling thermally sensitive reagents. This guide is designed for researchers, chemists, and drug development professionals who utilize morpholine-4-carboxylic acid and have encountered challenges with its stability, particularly under thermal stress. We will explore the underlying reasons for its decomposition and provide field-proven strategies and protocols to ensure successful reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding & Overcoming Thermal Instability

This section addresses the most common issues encountered when working with morpholine-4-carboxylic acid.

Q1: I'm trying to run an amide coupling reaction with morpholine-4-carboxylic acid at 80 °C, but my starting material disappears and I only recover morpholine. What is happening?

Answer: You are observing thermal decarboxylation. Morpholine-4-carboxylic acid is a type of carbamic acid, which is known to be thermally labile. The nitrogen atom of the morpholine ring can donate electron density to the carbonyl group, weakening the bond between the carboxyl group and the nitrogen. When heated, the molecule readily loses carbon dioxide (CO₂) to form a transient morpholine anion, which is then protonated by a source in the reaction medium (like trace water or another acid molecule) to yield morpholine.

This decomposition pathway is often irreversible as the CO₂ gas evolves from the reaction mixture, driving the equilibrium towards the decomposed products. Elevated temperatures provide the necessary activation energy for this process, which can occur even at temperatures well below the boiling point of the solvent.[1][2]

Mechanism: Thermal Decarboxylation Pathway

Caption: Thermal decomposition of morpholine-4-carboxylic acid.

Q2: What is the primary strategy to prevent this decarboxylation?

Answer: The core principle is to avoid heat . Since the desired reaction (e.g., amide or ester formation) often requires activation of the carboxylic acid, the solution is not to supply thermal energy but to increase the chemical reactivity of the carboxyl group at low temperatures. This is achieved by converting the carboxylic acid into a highly reactive intermediate that will readily couple with a nucleophile at or below room temperature.

This strategy shifts the experimental paradigm from a "thermally-driven" reaction to a "reagent-driven" one, completely bypassing the conditions that lead to decarboxylation.

Workflow: Shifting from a Thermal to a Reagent-Driven Strategy

Caption: Workflow comparing thermal vs. reagent-driven approaches.

Q3: How can I activate the carboxylic acid at low temperature?

Answer: There are two primary, highly effective methods:

  • Conversion to Morpholine-4-carbonyl Chloride: This is a robust, two-step approach. You first convert the carboxylic acid to its corresponding acid chloride, a highly reactive acylating agent.[3][4] This intermediate can be isolated or, in some cases, used directly. It readily reacts with amines, alcohols, and other nucleophiles at low temperatures (typically 0 °C to ambient) to form the desired product with high efficiency.[5]

  • In Situ Activation with Coupling Reagents: This is a one-pot method where a "coupling reagent" is added to a mixture of the carboxylic acid and the nucleophile (or added sequentially in the same pot). These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is immediately consumed by the nucleophile. This avoids the need to isolate a sensitive intermediate. This is the most common method in modern drug discovery.[6]

Part 2: Troubleshooting Guides & Protocols
Strategy 1: Conversion to Morpholine-4-carbonyl Chloride

This method is ideal when you need a stable, storable acylating agent or when downstream reactions are incompatible with the byproducts of coupling reagents.

Troubleshooting Common Issues:

  • Problem: Low yield during acid chloride formation.

    • Cause: Moisture. Chlorinating agents like oxalyl chloride or triphosgene react violently with water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).

    • Cause: Incomplete reaction. Ensure the chlorinating agent is added slowly at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Problem: Low yield during the final acylation step.

    • Cause: Acid chloride is sensitive to moisture and degrades upon storage if not handled under anhydrous conditions.[4] Use freshly prepared acid chloride for best results.

    • Cause: Insufficient base. The acylation reaction produces HCl, which will protonate the amine nucleophile, rendering it unreactive. At least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge the acid. Often, a slight excess is used.

Experimental Protocol: Synthesis of Morpholine-4-carbonyl Chloride using Triphosgene

This protocol is adapted from established synthetic procedures.[3]

Safety First: Triphosgene is a safer solid alternative to phosgene gas but decomposes to release phosgene. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (ditrichloromethyl carbonate) (0.5 equiv) in anhydrous DCM. Slowly add this solution to the stirred morpholine solution via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Base Addition: Add triethylamine (TEA) (1.8 equiv) dropwise to the reaction mixture at 0 °C. A precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield morpholine-4-carbonyl chloride, which can be purified by column chromatography or used directly.

Strategy 2: In Situ Activation with Coupling Reagents

This is the preferred method for rapid synthesis, library generation, and when dealing with sensitive substrates.

Data Presentation: Comparison of Common Coupling Reagents

Reagent ClassExample(s)MechanismProsConsTypical Conditions
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or DMAP to increase efficiency and reduce side reactions.[7]Inexpensive, widely available.DCC byproduct (DCU) is a precipitate that can be hard to remove; EDC is water-soluble. Risk of epimerization in chiral acids.EDC, HOBt, DIPEA, in DCM or DMF, 0 °C to RT.
Uronium/Aminium HATU, HBTUForms a highly reactive HOBt-ester equivalent in situ.[6]Very fast, high yielding, low epimerization.More expensive, byproducts are water-soluble.HATU, DIPEA or Collidine, in DMF, 0 °C to RT.
Phosphonium PyBOP, PyAOPForms a reactive phosphonium-ester intermediate.High reactivity, effective for hindered substrates.Can be sensitive to moisture, byproducts can be difficult to remove.PyBOP, DIPEA, in DMF or NMP, RT.
Triazine-based DMTMMActivates the carboxylic acid via a triazine ester.[8]Can be used in alcoholic or aqueous media, simple workup.Less common, may not be suitable for all substrates.DMTMM, in THF or MeOH, RT.

Experimental Protocol: General Amide Coupling using HATU

This protocol is a standard procedure in medicinal chemistry.[6]

  • Preparation: To a clean, dry vial, add morpholine-4-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv).

  • Solvent & Base: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv), dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

References
  • Google Patents. (n.d.). US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
  • Otto Chemie Pvt. Ltd. (n.d.). Morpholine-4-carbonyl chloride, 97%. Retrieved from [Link]

  • Hokkaido University. (2025, July 7). Facile method for carboxylic acid activation using inexpensive commercial organic photocatalysts. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, April 29). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • PMC. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • RSC Publishing. (n.d.). Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Structural and Solvent Effects on the Mechanism of the Thermal Decarboxylation of 2-Oxetanones. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • OSTI.gov. (1999, August 22). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubMed. (2010, June 29). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. Retrieved from [Link]

  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • EurekAlert!. (2025, July 6). Facile method for carboxylic acid activation using inexpensive commercial organic photocatalysts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. Retrieved from [Link]

  • OSTI.gov. (1989, December 31). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Retrieved from [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]

  • PubMed. (2012, July 26). A mechanistic and kinetic study on the decomposition of morpholine. Retrieved from [Link]

  • PMC. (n.d.). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Retrieved from [Link]

  • Macmillan Group. (2019, January 17). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Thieme. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • PMC. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Morpholine-4-Carboxylic Acid Solubility in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: April 2026

[fontname

Finalizing Troubleshooting Center

I'm now making final revisions to ensure the troubleshooting center provides a complete answer. I'm focusing on the diagnostic overview. I have also formatted the cited results exactly as requested, for scientific integrity and the user's needs. I've now completed the visual element of the presentation.

Completing the Troubleshooting Center

I'm now making the final edits to the Tech Support Center and I am focusing on ensuring scientific integrity by including details on all strategies and why the molecule is insoluble in DCM. I'm also ensuring the troubleshooting diagram is clear and complete. Finally, the visual elements of the presentation are now complete.

Finalizing Solubility Solutions

I'm now putting the finishing touches on the document, ensuring clarity and accuracy for a complete technical solution. I've rechecked all visual elements for accessibility. Finally, I'm providing an easy-to-use expert guide to solubility troubleshooting.

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solvation bottlenecks when working with morpholine-4-carboxylic acid (CAS 50881-96-4) in dichloromethane (DCM).

Below, you will find a mechanistic breakdown of the issue, a quick-reference FAQ, quantitative comparison tables, and self-validating experimental protocols to keep your synthetic workflows moving.

Diagnostic Overview & FAQs

Q1: Why does morpholine-4-carboxylic acid form an intractable suspension in DCM? A: The solubility bottleneck is a direct consequence of the compound's structural thermodynamics. The molecule possesses both an acidic carboxylic group and a morpholine ring containing an oxygen atom capable of acting as a strong hydrogen bond acceptor [1.2]. This dual functionality promotes the formation of robust intermolecular hydrogen-bonded networks (such as dimers and polymeric chains). DCM, being a low-dielectric, aprotic solvent, lacks the hydrogen-bonding capacity required to disrupt this stable crystal lattice, resulting in poor solvation.

Q2: How can I immediately improve solubility without replacing DCM entirely? A: The most efficient non-reactive method is the introduction of a polar aprotic co-solvent. Adding 5–10% (v/v) of N,N-Dimethylformamide (DMF) to your DCM suspension will rapidly disrupt the intermolecular hydrogen bonds. DMF acts as a powerful hydrogen bond acceptor, solvating the carboxylic acid protons and breaking down the aggregates.

Q3: My downstream reaction is an amide coupling. Can I use an organic base to force dissolution? A: Yes, and this is the preferred route for most synthetic applications. Morpholine-4-carboxylic acid is a highly versatile building block frequently utilized for amide coupling and nucleophilic acyl substitutions[1]. The addition of 1.1 to 1.5 equivalents of a tertiary amine, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. This acid-base reaction converts the neutral, hydrogen-bonded network into a lipophilic triethylammonium carboxylate salt, which is highly soluble in DCM[2].

Q4: What if my reaction is highly sensitive to both base and polar co-solvents? A: If you cannot use TEA or DMF, you must bypass the solubility issue by converting the carboxylic acid into a more soluble, highly reactive intermediate in situ. Treating the suspension with oxalyl chloride and a catalytic trace of DMF will convert the insoluble acid into morpholine-4-carbonyl chloride. Acid chlorides lack the hydrogen-bond donating -OH group and are completely miscible in DCM.

Quantitative Data Summary: Solubilization Strategies

Solubilization StrategyMechanism of ActionIdeal Use CaseLimitations
TEA/DIPEA Addition Converts the acid into a lipophilic ammonium salt, breaking lattice energy.Amide couplings (e.g., HATU/EDC) and base-catalyzed substitutions.Incompatible with highly base-sensitive substrates or acid-catalyzed steps.
DMF Co-solvent (5-10%) Disrupts intermolecular H-bonding via strong dipole interactions.General reactions tolerating polar aprotic media.High boiling point of DMF can complicate aqueous workup or concentration.
Oxalyl Chloride Activation Removes the H-bond donor by forming an acid chloride intermediate.Synthesis of amides/esters requiring high electrophilic reactivity.Generates HCl gas; requires careful handling, venting, and subsequent removal.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next synthetic step until the specific visual confirmation criteria are met.

Protocol A: Lipophilic Salt Formation (Recommended for Amide Couplings)

Causality: Tertiary amines act as acid scavengers and solubilizing agents by forming a lipophilic ion pair that DCM can easily solvate.

  • Preparation: Suspend morpholine-4-carboxylic acid (1.0 eq) in anhydrous DCM to achieve a 0.1 M to 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition: While stirring at room temperature, add Triethylamine (TEA) or DIPEA (1.1 to 1.5 eq) dropwise.

  • Self-Validation Check: Observe the reaction vessel. The cloudy, opaque suspension should transition into a clear, pale-yellow homogeneous solution within 5 to 10 minutes. If the solution remains cloudy, ensure your base is anhydrous and add an additional 0.1 eq of base.

  • Execution: Once the solution is completely clear, proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and your target amine.

Protocol B: In Situ Acid Chloride Generation (For Base-Sensitive Workflows)

Causality: Replacing the hydroxyl group with a chloride atom eliminates the molecule's ability to act as a hydrogen bond donor, instantly resolving DCM incompatibility.

  • Preparation: Suspend morpholine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) and cool the flask to 0 °C using an ice bath.

  • Activation: Add oxalyl chloride (2.0 eq) dropwise, followed immediately by 1-2 drops of anhydrous DMF (acts as a Vilsmeier-Haack catalyst).

  • Self-Validation Check: You will observe vigorous gas evolution (CO₂ and CO). Remove the ice bath and stir at room temperature. The reaction is complete when gas evolution entirely ceases and the mixture becomes a transparent solution (typically 1-2 hours).

  • Execution: Concentrate the solution under reduced pressure to strip away excess oxalyl chloride and dissolved HCl. Redissolve the resulting oil/film in fresh anhydrous DCM for your downstream reaction.

Decision Workflow Visualization

SolubilityTroubleshooting Start Morpholine-4-carboxylic acid insoluble in DCM BaseCheck Is downstream reaction base-compatible? Start->BaseCheck AddBase Protocol A: Add 1.1-1.5 eq TEA (Forms lipophilic salt) BaseCheck->AddBase Yes SolventCheck Compatible with polar aprotic co-solvents? BaseCheck->SolventCheck No Proceed Proceed with Homogeneous DCM Reaction AddBase->Proceed AddDMF Protocol B: Add 5-10% v/v DMF (Disrupts H-bonding) SolventCheck->AddDMF Yes Activation Protocol C: In situ activation (e.g., Oxalyl Chloride) SolventCheck->Activation No AddDMF->Proceed Activation->Proceed

Logical workflow for troubleshooting morpholine-4-carboxylic acid solubility in DCM.

References

  • Morpholine-4-carboxylic Acid - 50881-96-4. Vulcanchem.
  • Morpholine-4-carboxylic Acid|Research Chemical. Benchchem.
  • Buy Morpholine-4-carbothioyl chloride (EVT-15439048). EvitaChem.

Sources

Technical Support Center: Troubleshooting Morpholine-4-Carboxylic Acid Activation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals to troubleshoot complex coupling reactions. Morpholine-4-carboxylic acid is a highly versatile building block in medicinal chemistry, consisting of a morpholine ring with a carboxylic acid group attached directly to the nitrogen atom[1]. Because the morpholine nitrogen is part of a carbamate-like structure, its nucleophilicity is suppressed, directing reactivity toward the carboxyl moiety[2].

However, because it is essentially a carbamic acid derivative, its activation is notoriously prone to specific side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding amide and ester formations.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do I see a massive loss of my morpholine-4-carboxylic acid starting material and the appearance of a symmetrical urea byproduct?

The Causality: You are observing the classic degradation pathway of carbamic acids. Free morpholine-4-carboxylic acid is inherently unstable and prone to spontaneous thermal decarboxylation. When it loses CO2​ , it generates free morpholine. This free morpholine acts as a highly reactive secondary amine nucleophile, rapidly attacking any remaining activated morpholine-4-carboxylic acid in your reaction mixture to form the dead-end symmetrical urea byproduct (1,1'-carbonylbis(morpholine)). The Solution: Never isolate or store morpholine-4-carboxylic acid as a free acid. Use its stable alkali metal salts (e.g., lithium morpholine-4-carboxylate) or synthesize the active species in situ using 1,1'-carbonyldiimidazole (CDI). Maintain the reaction at 0 °C during the activation phase to suppress the thermal decarboxylation pathway.

Q2: I am using EDC/DCC for activation, but my yields are low, and I isolate an unreactive byproduct. What is happening?

The Causality: You are encountering the O-to-N acyl rearrangement[3]. When a carboxylic acid reacts with a carbodiimide (like EDC or DCC), it forms a highly reactive O-acylisourea intermediate[4]. If your target amine is sterically hindered or weakly nucleophilic, it will not attack this intermediate fast enough. Consequently, the intermediate undergoes an intramolecular O-to-N acyl shift, forming a thermodynamically stable, completely unreactive N-acylurea[3]. This pathway is particularly dominant in polar aprotic solvents like DMF. The Solution: You must incorporate a super-nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives rapidly trap the transient O-acylisourea before it can rearrange, forming a stable but highly reactive OBt/OAt active ester that efficiently acylates your target amine[5].

Q3: To avoid N-acylurea, I switched to HATU. Now my target amine is capped with a +99 Da mass adduct, and chain elongation has stopped. How do I prevent this?

The Causality: The +99 Da adduct is a guanidinium (or uronium) side product[6]. HATU is a powerful guanidinium/uronium-based coupling reagent. If HATU is present in excess, or if the target amine is introduced into the reaction mixture before the carboxylic acid is fully activated, the amine's lone pair will nucleophilically attack the electrophilic carbon of the HATU molecule itself. This permanently caps your amine with a tetramethyluronium moiety, terminating the synthesis[7]. The Solution: Enforce strict stoichiometry (maximum 1.0 to 1.05 equivalents of HATU). More importantly, always pre-activate the morpholine-4-carboxylic acid with HATU and base for 2–5 minutes before introducing the target amine.

Part 2: Mechanistic Visualizations

G A Morpholine-4-Carboxylic Acid (or Salt) B Decarboxylation (-CO2) A->B Thermal Degradation E Activation (e.g., HATU/EDC) A->E Coupling Reagent C Free Morpholine B->C D Symmetrical Urea (Dead-end Byproduct) F Activated Intermediate (O-acylisourea / OBt ester) E->F F->D + Free Morpholine (Nucleophilic Attack) G Target Amide/Carbamate (Desired Product) F->G + Target Amine

Mechanistic pathways of morpholine-4-carboxylic acid activation and side reactions.

Workflow Step1 1. Dissolve Morpholine-4-carboxylic acid salt in DMF Step2 2. Add Base (DIPEA, 2.0 eq) Cool to 0°C Step1->Step2 Step3 3. Add HATU (1.0 eq) Pre-activate for 2-5 mins Step2->Step3 Step4 4. Add Target Amine (1.0 eq) Dropwise Step3->Step4 Step5 5. Monitor via LC-MS Check for +99 Da peak Step4->Step5 Success Target Product (Minimized Guanidinylation) Step5->Success

Optimized HATU coupling workflow to minimize guanidinylation side reactions.

Part 3: Quantitative Data & Reagent Selection

To standardize your approach, consult the following matrix when selecting an activation strategy for morpholine-4-carboxylic acid derivatives:

Coupling Reagent ClassExamplePrimary Side ReactionMechanistic CauseMitigation Strategy
Carbodiimides EDC, DCCN-Acylurea FormationIntramolecular O-to-N acyl shift of the O-acylisourea intermediate.Add HOBt or HOAt (1.2 eq) to trap the active ester rapidly before rearrangement.
Uronium Salts HATU, HBTUGuanidinylation (+99 Da)Direct nucleophilic attack of the target amine on the uronium coupling reagent.Strict 1.0 eq stoichiometry; pre-activate the acid for 3 mins before amine addition.
Carbonyl Diimidazoles CDISymmetrical UreaDecarboxylation yielding free morpholine, which attacks the activated species.Maintain low temp (0 °C); allow complete CO2​ evolution before amine addition.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized HATU/HOAt Coupling (For Stable Carboxylate Salts)

Use this protocol when starting from a stable alkali metal salt of morpholine-4-carboxylic acid to prevent guanidinylation and decarboxylation.

  • Preparation: Dissolve lithium morpholine-4-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction flask to 0 °C using an ice bath. Scientific Rationale: Cooling suppresses thermal decarboxylation of the carbamate-like core.

  • Pre-Activation (Critical Step): Add HATU (1.0 eq) in one portion. Stir at 0 °C for exactly 3 to 5 minutes.

    • Self-Validation Checkpoint: Withdraw a 1 µL aliquot, quench in methanol, and inject into LC-MS. You should observe the mass of the activated OAt-ester. If unreacted starting material remains, verify the anhydrous quality of your DMF, as moisture hydrolyzes the active ester.

  • Amine Addition: Dissolve your target amine (0.95 eq) in a minimal amount of DMF and add it dropwise to the pre-activated mixture. Scientific Rationale: Using 0.95 eq of the amine ensures it is the limiting reagent, further reducing the statistical probability of it reacting with any trace unreacted HATU.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via LC-MS for product formation and the absence of the +99 Da guanidinylation peak.

Protocol B: CDI-Mediated In Situ Activation (For Free Amines)

Use this protocol if you are generating the carbamic acid equivalent in situ directly from morpholine.

  • Activation: Dissolve 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in anhydrous DCM at 0 °C. Add morpholine (1.0 eq) dropwise.

  • Intermediate Formation: Stir for 1 hour at room temperature. The reaction generates morpholine-4-carbonyl imidazole.

    • Self-Validation Checkpoint: Observe the reaction for the cessation of CO2​ gas evolution. The solution must be clear before proceeding.

  • Coupling: Add the target amine (1.0 eq) and an additive like DMAP (0.1 eq) to accelerate the nucleophilic acyl substitution. Stir at room temperature until complete.

References

  • Morpholine-4-carboxylic Acid | Research Chemical - Benchchem. Available at: 2

  • Morpholine-4-carboxylic Acid - 50881-96-4 - Vulcanchem. Available at: 1

  • Understanding O-acylisourea intermediate formation in peptide synthesis - Benchchem. Available at: 3

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC - NIH. Available at: 4

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. Available at: 6

Sources

Validation & Comparative

A Comparative Guide for Drug Design: Morpholine-4-carboxylic acid vs. Piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's entire Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its target engagement. Among the most employed six-membered rings, morpholine and piperidine are ubiquitous.[1][2] This guide provides a data-driven, in-depth comparison of two closely related building blocks: Morpholine-4-carboxylic acid and Piperidine-4-carboxylic acid . The substitution of a methylene group (–CH₂–) in piperidine with an ether oxygen in morpholine introduces subtle yet critical changes in basicity, lipophilicity, metabolic stability, and hydrogen bonding capacity.[3] Understanding these differences is paramount for rational drug design, enabling chemists to fine-tune physicochemical properties to overcome developability hurdles and enhance therapeutic potential.

Fundamental Physicochemical and Structural Comparison

The core structural difference—an ether oxygen in the 4-position of the morpholine ring versus a methylene group in piperidine—is the origin of their distinct properties. This single-atom substitution fundamentally alters the electronic nature, conformational preference, and polarity of the scaffold.

Electronic Properties and Basicity (pKa)

The most significant electronic consequence of the oxygen atom in morpholine is its inductive electron-withdrawing effect. This effect reduces the electron density on the ring nitrogen, thereby lowering its basicity (pKa) compared to the more electron-rich nitrogen in piperidine.[3]

  • Piperidine-4-carboxylic acid is a zwitterionic compound with two distinct pKa values: one for the carboxylic acid (pKa₁) and one for the piperidine nitrogen (pKa₂). The pKa of the piperidine nitrogen is high, typically around 10.7-11.2.[3][4]

  • Morpholine-4-carboxylic acid also has two pKa values. The pKa of the morpholine nitrogen is significantly lower, with predicted values around 7.1.[5] The pKa of the parent morpholine ring is approximately 8.4-8.7.[3]

This marked difference in basicity is critical for drug design. At physiological pH (7.4), the piperidine nitrogen will be almost fully protonated, carrying a positive charge. In contrast, a significant population of the morpholine nitrogen will be in its neutral, unprotonated state. This has profound implications for:

  • Solubility: The charged state of piperidine can enhance aqueous solubility.

  • Cell Permeability: The neutral form of morpholine can favor passive diffusion across cell membranes.[3]

  • Off-Target Activity: High basicity is a known risk factor for activity at various aminergic GPCRs and ion channels, most notably the hERG potassium channel, which can lead to cardiotoxicity. The lower basicity of morpholine mitigates this risk.[3]

Lipophilicity and Solubility

The ether oxygen in morpholine not only reduces basicity but also increases polarity and the capacity for hydrogen bond acceptance.[6] Consequently, morpholine-containing compounds are generally less lipophilic and more water-soluble than their direct piperidine counterparts.[3]

  • cLogP (Calculated LogP): The morpholine scaffold inherently possesses a lower LogP value than the piperidine scaffold. This suggests that substituting piperidine with morpholine can be a strategy to decrease a molecule's overall lipophilicity, which can be advantageous for improving solubility and reducing metabolic clearance.[7]

Conformational Analysis

Both morpholine and piperidine rings adopt a stable chair conformation. However, the presence of the carboxylic acid substituent and the nature of the N-substituent (in this case, the carboxamide linkage within the acid itself) can influence conformational preferences. When the nitrogen is acylated, a phenomenon known as pseudoallylic strain can occur due to the conjugation of the nitrogen lone pair with the carbonyl π-system.[8][9] This strain can favor an axial orientation for substituents at the 2-position, influencing the overall 3D shape of the molecule and how it is presented to its biological target.[9]

Data Summary: Physicochemical Properties
PropertyMorpholine-4-carboxylic acidPiperidine-4-carboxylic acidRationale for Significance in Drug Design
Molecular Formula C₅H₉NO₃[5]C₆H₁₁NO₂[4]Affects molecular weight and elemental composition.
Molecular Weight 131.13 g/mol [5]129.16 g/mol [4]Both are small scaffolds, well within "Rule of 5" guidelines.
Nitrogen pKa (Predicted/Typical) ~7.1 (Predicted for the acid)[5]~10.72 (Experimental)[4]Governs ionization state at physiological pH, impacting solubility, permeability, and off-target binding (e.g., hERG).[3]
Carboxylic Acid pKa (Typical) ~2-4 (Predicted)[10]~3.73 (Experimental)[4]Determines the charge of the acid group, impacting solubility and potential for ionic interactions with targets.
cLogP (Predicted) Lower (More Hydrophilic)Higher (More Lipophilic)Influences solubility, permeability, and metabolic clearance. Lower LogP can improve the ADME profile.[7]
Hydrogen Bond Acceptors (HBA) 2 (Oxygen + Carbonyl)1 (Carbonyl)The additional ether oxygen provides another site for H-bonding, potentially increasing target affinity and solubility.[6]
Metabolic Stability Generally Higher[11]Generally Lower[7]The morpholine ring is less prone to CYP-mediated oxidation, often leading to a longer in vivo half-life.[11]

Impact on Pharmacokinetic (ADME) Profiles

The choice between these two scaffolds is often driven by the need to optimize a candidate's ADME properties.

Absorption and Permeability

Permeability is a balance between lipophilicity and polarity. While the higher lipophilicity of piperidine might suggest better passive permeability, its high basicity means it will be predominantly charged in the gut, potentially limiting absorption. The lower pKa of morpholine allows for a greater fraction of the neutral species to exist, which can facilitate membrane traversal.[3] For compounds targeting the central nervous system (CNS), the balanced lipophilic-hydrophilic profile of morpholine can enhance blood-brain barrier permeability.[6][12][13]

Metabolism

Metabolic stability is a key differentiator. The piperidine ring is susceptible to several metabolic transformations, primarily cytochrome P450 (CYP) mediated oxidation at the carbons alpha to the nitrogen, which can lead to lactam formation or ring opening.[11][14]

The morpholine ring is generally more metabolically robust.[11][15] The electron-withdrawing oxygen atom deactivates the adjacent carbons, making them less susceptible to oxidation.[11] This is a significant advantage and a primary reason for using morpholine as a bioisosteric replacement for piperidine to reduce clearance and improve a drug's half-life.[7]

cluster_0 Piperidine Metabolism cluster_1 Morpholine Metabolism P Piperidine-containing Drug P_Ox α-Carbon Oxidation (e.g., CYP3A4) P->P_Ox Major Pathway P_Lactam Lactam Formation P_Ox->P_Lactam P_RingOpen Ring Opening P_Ox->P_RingOpen M Morpholine-containing Drug M_Ndealk N-Dealkylation M->M_Ndealk Common Pathway M_Ox Ring Oxidation (Less Favorable) M->M_Ox Minor Pathway

Caption: Comparative metabolic pathways of piperidine and morpholine scaffolds.

Influence on Pharmacodynamics and Target Engagement

Beyond pharmacokinetics, the scaffold choice impacts how a molecule interacts with its biological target.

  • Hydrogen Bonding: The ether oxygen of the morpholine ring acts as an additional hydrogen bond acceptor.[6] This can be exploited to form a key interaction with a target protein, increasing potency and selectivity. In contrast, the corresponding methylene group in piperidine can only participate in weaker van der Waals or hydrophobic interactions.

  • Vectorial Change: The exit vector from the nitrogen atom is different between the two rings, which can subtly alter the orientation of substituents and their interactions with the target protein.[16]

  • Pharmacophore Role: In many kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the kinase.[7] Replacing it with piperidine would abrogate this key interaction, leading to a loss of potency.

Experimental Protocols for Evaluation

To empirically validate the theoretical differences, the following standard in vitro assays are essential.

Protocol: Lipophilicity Determination (LogD₇.₄)

Causality: This assay measures the lipophilicity of a compound at a physiologically relevant pH. It is a key predictor of properties like permeability, solubility, and non-specific binding.

Methodology (Shake-Flask Method):

  • Preparation: Prepare a buffered aqueous solution (e.g., PBS) at pH 7.4 and an immiscible organic solvent (typically n-octanol).

  • Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of standards in the aqueous buffer and generate a standard curve using HPLC-UV.

  • Partitioning: Add a known amount of the test compound to a vial containing pre-saturated n-octanol and pH 7.4 buffer.

  • Equilibration: Cap the vial and shake vigorously for 1-3 hours at room temperature to allow for partitioning equilibrium.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample the aqueous phase and determine the compound concentration using the HPLC-UV method and standard curve.

  • Calculation: The concentration in the octanol phase is determined by mass balance. LogD₇.₄ is calculated as: Log₁₀([Compound]octanol / [Compound]aqueous). Self-Validation: Run positive and negative controls with known LogD values (e.g., testosterone and caffeine) to ensure the system is performing correctly.

Protocol: Metabolic Stability Assessment (Human Liver Microsomes)

Causality: This assay provides a measure of a compound's susceptibility to Phase I metabolism by CYP enzymes, giving an early indication of its likely in vivo clearance.

Methodology:

  • Reagents: Obtain pooled Human Liver Microsomes (HLMs), NADPH (cofactor), and a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation: In a 96-well plate, pre-warm a mixture of the test compound (typically 1 µM final concentration) and HLMs (typically 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold acetonitrile quench solution.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CLint). Self-Validation: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin) in each run. A "-NADPH" control, where the cofactor is omitted, must also be run to check for non-enzymatic degradation.

Best Practices in Scaffold Selection: A Decision-Making Framework

The choice between morpholine-4-carboxylic acid and piperidine-4-carboxylic acid is not absolute but context-dependent. A medicinal chemist must weigh the potential benefits and drawbacks based on the project's specific goals and the properties of the current lead compound.

Start Start: Lead Compound Optimization Goal Problem What is the primary developability issue? Start->Problem HighClearance High Metabolic Clearance? Problem->HighClearance ADME hERG hERG Liability or Off-Target Effects? Problem->hERG Safety LowSolubility Poor Aqueous Solubility or High Lipophilicity? Problem->LowSolubility PhysChem Potency Need to Improve Potency? Problem->Potency PD HighClearance->hERG No UseMorpholine Consider Morpholine - Increased metabolic stability - Lower pKa reduces hERG risk - Increased polarity/solubility HighClearance->UseMorpholine Yes hERG->LowSolubility No hERG->UseMorpholine Yes LowSolubility->Potency No LowSolubility->UseMorpholine Yes Hbond Target has H-bond acceptor opportunity? Potency->Hbond UsePiperidine Consider Piperidine - Higher pKa for key ionic interaction - Higher lipophilicity may aid permeability (if uncharged) Hbond->UseMorpholine Yes Hbond->UsePiperidine No

Sources

A Senior Application Scientist's Guide: Comparing Coupling Reagents for Morpholine-4-Carboxylic Acid: HATU vs. EDC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the creation of amide bonds remains a fundamental and ubiquitous transformation. The choice of coupling reagent is a critical decision that dictates the efficiency, purity, and economic viability of this process. This guide provides an in-depth, data-supported comparison of two stalwart reagents—HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)—for the specific and increasingly relevant task of coupling morpholine-4-carboxylic acid.

Our audience of fellow researchers, scientists, and drug development professionals understands that the "best" reagent is context-dependent. Here, we move beyond catalog specifications to provide a field-proven perspective, explaining the causality behind experimental choices and presenting protocols designed for reproducibility and self-validation.

The Mechanistic Divide: Understanding How They Work

A nuanced understanding of the reaction mechanism is paramount to troubleshooting and optimizing any coupling reaction. While both HATU and EDC achieve the same outcome—amide bond formation—their pathways to activating the carboxylate of morpholine-4-carboxylic acid are fundamentally different.

The HATU Pathway: Rapid Activation via an OAt-Ester

HATU is a third-generation uronium salt reagent prized for its high efficiency and low rates of racemization.[1][2][3][4] Its efficacy stems from a two-stage process that rapidly generates a highly reactive intermediate.[3][5]

  • Carboxylate Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[6][7]

  • Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The 1-hydroxy-7-azabenzotriazole (HOAt) anion, present as the counter-ion in HATU's structure, swiftly attacks this intermediate. This intracomplex reaction yields a highly reactive OAt-active ester and releases a stoichiometric amount of tetramethylurea.[5]

  • Aminolysis: The amine nucleophile then attacks the activated ester to form the stable amide bond. The superior performance of HATU is often attributed to the "7-aza effect" of the HOAt leaving group, where the neighboring pyridine nitrogen atom is thought to stabilize the transition state, accelerating the rate of aminolysis.[7][8]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Morpholine-4-carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base - Base-H+ Base DIPEA (Base) Intermediate O-acylisouronium Salt (Unstable) RCOO->Intermediate + HATU HATU HATU OAt_Ester OAt-Active Ester (Highly Reactive) Intermediate->OAt_Ester Intramolecular Rearrangement TMU Tetramethylurea (Byproduct) Intermediate->TMU Amide Amide Product OAt_Ester->Amide + Amine HOAt HOAt (Byproduct) OAt_Ester->HOAt Amine Amine (R'-NH2)

Caption: The HATU-mediated amide coupling mechanism.
The EDC/NHS Pathway: A Stabilized Approach

EDC is a water-soluble carbodiimide that activates carboxylic acids for reaction with primary amines.[9][10] Its mechanism is straightforward, but critically benefits from an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[11]

  • Carboxylate Activation: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[10][11][12] This intermediate is prone to hydrolysis back to the carboxylic acid and can rearrange to form an irreversible N-acylurea byproduct.[13]

  • Stabilization with NHS: To prevent these side reactions, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[9][11] This new intermediate is significantly more resistant to hydrolysis and less prone to rearrangement, effectively "trapping" the activated state.

  • Aminolysis: The amine attacks the NHS ester, forming the desired amide bond and releasing NHS.[14] This two-step, one-pot process is highly effective and the water-solubility of the EDC reagent and its urea byproduct simplifies purification.[12][15]

EDC_Mechanism cluster_activation_edc Activation & Stabilization cluster_coupling_edc Coupling RCOOH Morpholine-4-carboxylic Acid O_acylisourea O-acylisourea (Unstable) RCOOH->O_acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-stable) O_acylisourea->NHS_Ester + NHS EDC_Urea EDC-Urea (Byproduct) O_acylisourea->EDC_Urea Side_Reaction N-acylurea (Side Product) O_acylisourea->Side_Reaction Rearrangement (without NHS) NHS NHS (Additive) Amide Amide Product NHS_Ester->Amide + Amine NHS_byproduct NHS (Byproduct) NHS_Ester->NHS_byproduct Amine Amine (R'-NH2)

Caption: The EDC/NHS-mediated amide coupling mechanism.

Head-to-Head Performance Comparison

The choice between HATU and EDC often comes down to a trade-off between speed, efficiency, cost, and the specific demands of the substrates.

ParameterHATUEDC / NHSExpert Analysis & Rationale
Reaction Time 15 - 60 minutes[13]1 - 12 hours[13]HATU's formation of the highly reactive OAt-ester leads to significantly faster kinetics.[3][7] This is a major advantage for high-throughput synthesis or when dealing with sensitive substrates.
Typical Yield 85 - 99%[13]70 - 95%[13]HATU is generally considered one of the most efficient reagents, particularly for sterically hindered or electronically challenging couplings.[2][3]
Key Byproducts Tetramethylurea (TMU), HOAt[3][16]N-ethyl-N'-(3-dimethylaminopropyl)urea, NHSTMU can be difficult to remove from polar products.[16] EDC's urea byproduct is water-soluble, simplifying aqueous workups.[12]
Side Reactions Guanidinylation of amine[8][17]N-acylurea formation, racemization (mitigated by NHS/HOBt)[13][15]If excess HATU is used, it can react directly with the amine nucleophile.[17] The primary side reaction for EDC is the rearrangement of the O-acylisourea intermediate, which is effectively suppressed by additives like NHS or HOBt.[13]
Cost HighLowEDC is significantly more cost-effective, making it a preferred choice for large-scale synthesis where the slightly longer reaction times are acceptable.[13]
Safety HOAt byproduct is potentially explosive.[3][16]Generally considered safe.The explosive nature of the HOAt byproduct is a serious consideration for scale-up operations.[16]

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, we present parallel, step-by-step protocols for the coupling of morpholine-4-carboxylic acid with benzylamine, a common model amine. This workflow is designed to be self-validating, allowing for direct comparison of outcomes.

Experimental_Workflow cluster_hatu HATU Protocol cluster_edc EDC/NHS Protocol start Start prep Prepare Solutions: - Morpholine-4-carboxylic acid in DMF - Benzylamine in DMF - Base (DIPEA for HATU) start->prep hatu_mix To Carboxylic Acid solution: Add DIPEA (2.0 eq) Add HATU (1.1 eq) prep->hatu_mix edc_mix To Carboxylic Acid solution: Add NHS (1.2 eq) Add EDC.HCl (1.2 eq) prep->edc_mix hatu_preactivate Pre-activate: Stir 15 min at RT hatu_mix->hatu_preactivate hatu_add_amine Add Benzylamine solution (1.0 eq) hatu_preactivate->hatu_add_amine hatu_react React 1-2 hours at RT hatu_add_amine->hatu_react monitor Monitor reaction by TLC or LC-MS hatu_react->monitor edc_add_amine Immediately add Benzylamine solution (1.0 eq) edc_mix->edc_add_amine edc_react React 4-12 hours at RT edc_add_amine->edc_react edc_react->monitor workup Aqueous Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, brine monitor->workup purify Purify by Flash Chromatography workup->purify end End: Characterize Product purify->end

Caption: Comparative experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling
  • Materials:

    • Morpholine-4-carboxylic acid (1.0 eq.)

    • Benzylamine (1.0 eq.)

    • HATU (1.1 eq.)

    • DIPEA (2.0 eq.)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve morpholine-4-carboxylic acid in anhydrous DMF.

    • Activation: Add DIPEA to the solution, followed by the addition of HATU.

      • Scientist's Note: The base is crucial for deprotonating the carboxylic acid, initiating the reaction sequence.[5][7] Using two equivalents ensures the reaction medium remains basic after neutralizing the hexafluorophosphate salt.

    • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[3]

      • Scientist's Note: This pre-activation step allows for the complete formation of the OAt-active ester prior to the introduction of the amine, maximizing the reaction rate upon addition.[7][18]

    • Coupling: Add the benzylamine to the reaction mixture.

    • Reaction: Stir the reaction at room temperature, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

    • Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and perform standard aqueous washes (e.g., 1M HCl, sat. NaHCO₃, brine) to remove DMF and byproducts. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 2: EDC/NHS-Mediated Coupling
  • Materials:

    • Morpholine-4-carboxylic acid (1.0 eq.)

    • Benzylamine (1.0 eq.)

    • EDC·HCl (1.2 eq.)

    • N-Hydroxysuccinimide (NHS) (1.2 eq.)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Preparation: In a round-bottom flask, dissolve morpholine-4-carboxylic acid and NHS in anhydrous DMF.

      • Scientist's Note: Adding NHS before EDC is critical. It ensures the stabilizing agent is present to immediately intercept the unstable O-acylisourea intermediate as it forms.[11]

    • Activation & Coupling: Add EDC·HCl to the solution, followed immediately by the benzylamine.

      • Scientist's Note: Unlike with HATU, there is no pre-activation step. The O-acylisourea intermediate is too unstable.[10][11] The reaction is typically performed as a one-pot addition of all components.

    • Reaction: Stir the reaction at room temperature, monitoring progress by TLC or LC-MS (typically 4-12 hours).

    • Workup & Purification: Upon completion, perform an identical aqueous workup as described for the HATU protocol. The water-soluble nature of the EDC-urea byproduct often simplifies this step.[12] Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both HATU and EDC are formidable tools for the synthesis of amides from morpholine-4-carboxylic acid. The optimal choice is dictated by the specific goals of the synthesis.

  • Choose HATU when:

    • Speed is paramount: For rapid synthesis cycles or high-throughput screening.[19]

    • Substrates are challenging: When dealing with sterically hindered amines or electronically deactivated carboxylic acids.[2][3]

    • Maximizing yield is critical: For precious or late-stage intermediates where every percentage point of yield matters.[13]

  • Choose EDC/NHS when:

    • Cost is a major driver: For large-scale production or routine syntheses where reagent cost is a significant factor.[13]

    • Aqueous conditions are required: EDC's water solubility makes it the go-to reagent for bioconjugation and reactions in aqueous buffers.[9][10]

    • Simplified byproduct removal is desired: The water-soluble urea byproduct streamlines purification, especially at scale.[12]

By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can make an informed decision, optimizing their synthetic strategy for success.

References

  • HATU - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved March 26, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Retrieved March 26, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 30). Retrieved March 26, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved March 26, 2026, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). Retrieved March 26, 2026, from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. (2017, October 30). Retrieved March 26, 2026, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Accelerated chemical synthesis of peptides and small proteins - PNAS. (n.d.). Retrieved March 26, 2026, from [Link]

  • Reaction mechanism of the EDC-catalyzed amidation. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of Morpholine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of morpholine-4-carboxylic acid. As a crucial building block in pharmaceutical development, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Analytical Challenge: Understanding Morpholine-4-Carboxylic Acid

Morpholine-4-carboxylic acid presents a distinct set of challenges for HPLC analysis. Its structure, which includes a polar morpholine ring and an acidic carboxylic acid group, gives it an amphoteric character and high polarity.[1][6] This results in poor retention on traditional reversed-phase (RP-HPLC) columns under neutral pH conditions. Furthermore, the molecule lacks a significant chromophore, leading to weak ultraviolet (UV) absorbance and thus, poor sensitivity with standard UV detectors.[7] A successful method must overcome these intrinsic properties to achieve the required levels of sensitivity and specificity for a purity assessment.

The Proposed Method: A Reversed-Phase HPLC Approach

After considering the analyte's properties, we propose a robust RP-HPLC method with UV detection. The key is to manipulate the mobile phase chemistry to control the ionization of the analyte and achieve adequate retention and peak shape.

Rationale for Method Selection:

  • Column: A C18 stationary phase is chosen for its versatility. By controlling the mobile phase, we can modulate the hydrophobic interactions necessary for retention.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric acid or formic acid as a modifier) is critical. At a pH below the pKa of the carboxylic acid group (~pH 2-3), the molecule will be in its protonated, less polar form. This significantly enhances its retention on the C18 column.

  • Detector: Given the absence of a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) is employed to maximize the signal. While this can increase baseline noise, modern detectors and high-purity solvents mitigate this issue.

  • Isocratic Elution: For a purity method focused on a single main component and its related impurities, isocratic elution provides simplicity, robustness, and superior reproducibility compared to a gradient method.

Table 1: Proposed HPLC Method Parameters

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 3.5 µmStandard industry workhorse offering good resolution and efficiency.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 2.5 with H₃PO₄) (20:80, v/v)The acidic buffer suppresses analyte ionization, increasing retention. Acetonitrile acts as the organic modifier.
Flow Rate 1.0 mL/minA typical flow rate providing a balance between analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 205 nmMaximizes sensitivity for a compound with a weak chromophore.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate signal.
Run Time 15 minutesSufficient to elute the main peak and any potential post-eluting impurities.

The Validation Workflow: A Systematic Approach based on ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following sections detail the experimental protocols for validating our proposed HPLC method according to the internationally recognized ICH Q2(R1) guideline.[3][5]

HPLC_Validation_Workflow cluster_Prep Phase 1: Preparation & System Check cluster_Core_Validation Phase 2: Core Validation Parameters (ICH Q2) cluster_Final Phase 3: Documentation Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Finalize Conditions Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec Report Validation Report Compilation Spec->Report Lin->Acc Defines Range Lin->Prec Defines Range Lin->Report Acc->Report Prec->Report LOD LOD & LOQ LOD->Report Rob Robustness Rob->Report

Caption: A workflow diagram illustrating the logical progression of HPLC method validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a non-negotiable prerequisite for any valid analytical run.

Protocol:

  • Prepare a standard solution of morpholine-4-carboxylic acid at the target concentration (e.g., 100 µg/mL).

  • Make five replicate injections of this solution.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[8]

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples alongside an unstressed standard and a blank (mobile phase).

  • Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in the stressed samples. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • The main analyte peak should be free from co-eluting peaks in the presence of impurities and degradation products.

  • The method must be able to separate the analyte from its known impurities and degradation products with a resolution (Rs) of > 2.0.

Linearity and Range

Purpose: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of morpholine-4-carboxylic acid spanning 50% to 150% of the target assay concentration. For a purity test, this range must also bracket the expected levels of impurities.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50248,500
75374,100
100499,800
125625,500
150751,200
0.9998
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated using a recovery study.[9]

Protocol:

  • Prepare spiked samples by adding known amounts of pure morpholine-4-carboxylic acid to a sample matrix (e.g., a placebo or a known batch) at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = [(Measured Amount - Initial Amount) / Spiked Amount] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.499.5%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of morpholine-4-carboxylic acid at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Calculate the RSD for the results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 and RSD ≤ 10% for replicate injections.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary critical HPLC parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Mobile Phase Organic Composition (± 2%)

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters and analyte quantification.

Acceptance Criteria:

  • System suitability parameters must still pass under all varied conditions.

  • The change in the assay result should not be significant (e.g., < 2.0%).

Validation_Parameters cluster_Quantitative Quantitative Power cluster_Sensitivity Sensitivity cluster_Reliability Reliability Method Validated HPLC Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement Between Results) Method->Precision Linearity Linearity (Proportional Response) Method->Linearity LOD LOD (Can it be seen?) Method->LOD LOQ LOQ (Can it be quantified?) Method->LOQ Specificity Specificity (Measures only the analyte) Method->Specificity Robustness Robustness (Resists small changes) Method->Robustness

Sources

Validating Morpholine-4-Carboxylic Acid Derivatives via LC-MS: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Morpholine-4-carboxylic acid and its derivatives (such as amides, tert-butyl esters, and functionalized building blocks) are pivotal scaffolds in medicinal chemistry. They are frequently utilized in the synthesis of protease inhibitors, active pharmaceutical ingredients (APIs), and complex bioconjugates [1]. However, validating these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant analytical challenge. Their high polarity, low molecular weight, and unique zwitterionic or basic characteristics often lead to poor retention and peak tailing on traditional reversed-phase platforms.

This guide provides an objective comparison of chromatographic strategies for analyzing morpholine-4-carboxylic acid derivatives, detailing the mechanistic causality behind mobile phase selection and outlining a self-validating experimental protocol for rigorous method development.

Comparative Analysis of Chromatographic Modes

The primary hurdle in analyzing morpholine derivatives is their hydrophilicity. On standard C18 columns under high-aqueous conditions, these compounds often elute in the void volume. This lack of retention subjects the analytes to severe ion suppression from co-eluting matrix components, compromising the Limit of Quantitation (LOQ) [2].

To overcome this, analytical scientists must choose between alternative retention mechanisms. Below is a performance comparison of the three primary LC-MS approaches:

Quantitative & Qualitative Performance Comparison
ParameterReversed-Phase (RP-C18)HILIC (e.g., BEH Amide)Mixed-Mode (MMLC)
Primary Retention Mechanism Hydrophobic partitioningAqueous layer partitioning & Hydrogen bondingHydrophobic + Cation/Anion Exchange
Ideal Analyte Profile Lipophilic derivatives (LogP > 1)Highly polar, neutral, or basic derivativesZwitterionic or highly basic derivatives
Mobile Phase Composition High Aqueous (>90% Water)High Organic (>70% Acetonitrile)Gradient (Aqueous to Organic)
Peak Asymmetry ( Tf​ ) > 2.0 (Severe Tailing)1.0 - 1.2 (Excellent Symmetry)1.1 - 1.3 (Good Symmetry)
ESI Sensitivity Low (Poor desolvation in water)Highest (Efficient desolvation in ACN)Medium-High
Equilibration Time Fast (~5 Column Volumes)Slow (~15-20 Column Volumes)Moderate (~10 Column Volumes)

Data synthesized from comparative validation studies on morpholine residue and nitrogen-containing heterocycle analysis[2, 3, 4].

Method Selection Logic

MethodSelection Start Morpholine-4-Carboxylic Acid Derivative LogP LogP Assessment (Polarity) Start->LogP HighPolar LogP < 1 (Highly Polar) LogP->HighPolar LowPolar LogP > 1 (Lipophilic) LogP->LowPolar HILIC HILIC Mode (e.g., BEH Amide) HighPolar->HILIC Neutral/Basic MMLC Mixed-Mode LC (RP + Ion Exchange) HighPolar->MMLC Zwitterionic RPC Reversed-Phase (e.g., C18 / Biphenyl) LowPolar->RPC

Caption: Decision matrix for selecting LC-MS chromatographic modes based on derivative polarity.

Mechanistic Causality: Mobile Phase & Ionization

In LC-MS, the mobile phase does not merely transport the analyte; it actively dictates both the chromatographic retention mechanism and the gas-phase ionization efficiency.

Why use Ammonium Formate in HILIC? When utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for morpholine-4-carboxylic acid derivatives, a typical mobile phase consists of Acetonitrile and Water buffered with 10 mM Ammonium Formate and 0.1% Formic Acid .

  • Chromatographic Causality: The formate salt is highly soluble in high-organic environments (unlike phosphate buffers). It provides the necessary ionic strength to establish the semi-stagnant water-enriched partition layer on the silica/amide surface. Furthermore, the ammonium ions mask residual surface silanols, preventing secondary electrostatic interactions that cause peak tailing [2].

  • Ionization Causality: The 0.1% formic acid ensures the local pH remains low, keeping the morpholine nitrogen protonated ( [M+H]+ ). Simultaneously, the high acetonitrile content (>70%) dramatically lowers the surface tension of the eluent droplets in the ESI source. This leads to rapid droplet desolvation and a higher yield of gas-phase ions, significantly boosting sensitivity compared to the high-aqueous mobile phases required for C18 columns [4].

Self-Validating Experimental Protocol

A robust LC-MS protocol must be a self-validating system. This means incorporating internal controls that dynamically verify extraction efficiency, instrument performance, and peak purity during every run.

Step-by-Step Methodology: HILIC-MS/MS Validation

Step 1: Sample Preparation & Internal Standardization

  • Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma or cell lysate) containing the morpholine derivative into a microcentrifuge tube.

  • Self-Validation Spike: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Morpholine-d8 or a 13C -labeled analog. Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression and extraction losses.

  • Protein Precipitation: Add 150 µL of acidified extraction solvent (1% Formic Acid in Methanol). Causality: Acidification disrupts protein-analyte binding, ensuring the derivative is fully released and protonated [4].

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins, hold for 1 min, return to 95% B. (Allow 15 column volumes for re-equilibration).

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection & Ion Ratio Verification

  • Source: Electrospray Ionization in Positive mode (ESI+).

  • MRM Optimization: Tune the mass spectrometer to monitor two Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier Transition: Used for absolute quantitation (highest intensity fragment).

    • Qualifier Transition: Used for structural confirmation.

  • Self-Validation Check: The software must be set to calculate the ratio between the quantifier and qualifier transitions. If the ratio deviates by more than ±20% from the reference standard, the peak is flagged for potential co-eluting matrix interference.

ValidationWorkflow Prep Sample Prep Acidified Extraction + SIL-IS LC HILIC Separation High Organic Ammonium Formate Prep->LC MS ESI+ MS/MS MRM Optimization Ion Ratio Check LC->MS Val Method Validation Accuracy & Precision Matrix Effects MS->Val

Caption: Self-validating LC-MS/MS workflow for morpholine-4-carboxylic acid derivatives.

References

  • Morpholine-4-carboxylic Acid | Research Chemical - Benchchem. Benchchem.
  • Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Benchchem.

Comparing metabolic stability of morpholine vs piperazine carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of heterocyclic scaffolds is fundamental to successful lead optimization. Saturated six-membered rings like morpholine and piperazine are privileged structures in medicinal chemistry. However, when functionalized with a carboxylic acid moiety—such as morpholine-3-carboxylic acid or piperazine-2-carboxylic acid—these scaffolds exhibit profoundly different pharmacokinetic (PK) and metabolic profiles.

This guide provides a mechanistic comparison of their metabolic stability, supported by experimental data, to help drug development professionals make informed scaffold-hopping decisions.

Mechanistic Divergence: The "Oxygen vs. Nitrogen" Effect

While morpholine and piperazine are structurally similar, replacing a secondary amine (piperazine) with an oxygen atom (morpholine) fundamentally alters the ring's electronic distribution and basicity.

  • Electronic Shielding & pKa: The oxygen atom in morpholine is highly electronegative, exerting a strong inductive electron-withdrawing effect across the ring. This reduces the basicity of the remaining nitrogen (Morpholine pKa ~8.3 vs. Piperazine pKa ~9.8). A less basic amine is less protonated at physiological pH, which reduces the electron-richness of the adjacent α -carbons, making them significantly less susceptible to electron-abstraction by Cytochrome P450 (CYP450) enzymes[1].

  • The Carboxylic Acid Modifier: Appending a carboxylic acid to either ring serves three distinct mechanistic purposes:

    • Phase II Shunting: It opens a direct pathway for UGT-mediated glucuronidation, shifting clearance away from less predictable Phase I CYP450 oxidation[2].

    • LogD Reduction: The deprotonated carboxylate (anion) at pH 7.4 dramatically lowers the lipophilicity (cLogD), reducing the compound's partitioning into the highly lipophilic active sites of CYP3A4 and CYP2D6[3].

    • hERG Mitigation: Basic amines are notorious for binding to the hERG potassium channel via cation- π interactions. The introduction of a negatively charged carboxylate creates a zwitterion that electrostatically repels the hERG pore residues, effectively abolishing cardiotoxicity liabilities[4].

Pathway CYP Cytochrome P450 (CYP3A4/2D6) Active Site Morph Morpholine-Carboxylic Acid • Lower Amine pKa • Electron-Withdrawing Oxygen CYP->Morph Lipophilic Partitioning Pip Piperazine-Carboxylic Acid • Higher Amine pKa • Dual Nitrogen Centers CYP->Pip Lipophilic Partitioning Metab1 Steric & Electronic Shielding (High Phase I Stability) Morph->Metab1 Reduced CYP Oxidation Phase2 Phase II UGT Glucuronidation (Driven by -COOH) Morph->Phase2 Primary Clearance Shift Metab2 Susceptible to N-Oxidation & N-Dealkylation Pip->Metab2 Electron-Rich N-Attack Pip->Phase2 Secondary Clearance

Fig 1. Divergent metabolic pathways of morpholine vs. piperazine carboxylic acids.

Head-to-Head Comparison: Experimental Data

The following table synthesizes typical physicochemical and in vitro metabolic stability parameters observed when comparing matched molecular pairs of morpholine and piperazine carboxylic acids during lead optimization[1],[3].

ParameterMorpholine-3-Carboxylic Acid DerivativesPiperazine-2-Carboxylic Acid DerivativesMechanistic Impact on Drug Design
Amine pKa ~8.0 - 8.4~9.5 - 9.9Morpholine is less basic, reducing non-specific binding and phospholipidosis risk.
cLogD (pH 7.4) -1.5 to 0.5-2.0 to 0.0Both are highly polar due to the zwitterionic state, but piperazine is generally more hydrophilic.
HLM CL int​ (µL/min/mg)< 15 (High Stability)25 - 60 (Moderate Stability)Morpholine's oxygen shields adjacent carbons from CYP-mediated α -hydroxylation.
Primary Phase I Liability Minimal (Sterically hindered)N-oxidation, N-dealkylationPiperazine's secondary nitrogen acts as a metabolic hotspot if left unsubstituted.
hERG Inhibition (IC 50​ ) > 30 µM (Safe)> 30 µM (Safe)The carboxylic acid successfully mitigates hERG liability in both scaffolds.
Case Study: HBV Capsid Assembly Modulators

In the optimization of the Hepatitis B Virus (HBV) capsid assembly modulator GLS4, researchers faced severe metabolic instability and hERG toxicity. By replacing the metabolically vulnerable unsubstituted morpholine ring with an isosteric piperazine ring and introducing a multi-site binding carboxyl group, they achieved a breakthrough. The resulting carboxyl-containing derivatives exhibited a 20-fold increase in aqueous solubility, abolished hERG inhibition, and significantly improved metabolic half-life, proving the power of targeted carboxylic acid functionalization[4]. Similarly, appending a propionic acid directly to the morpholine core successfully blocked CYP3A4 induction liabilities[2].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively quantify the metabolic stability differences between these scaffolds, a highly controlled Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ) assay must be executed. This protocol is designed as a self-validating system, ensuring that enzyme viability and analytical recovery are continuously monitored.

Causality-Driven Methodology
  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Why 0.5 mg/mL? This specific concentration ensures linear enzyme kinetics and prevents non-specific protein binding from artificially masking the intrinsic clearance of highly lipophilic compounds.

  • Pre-Incubation: Aliquot 40 µL of the HLM matrix into a 96-well plate. Add 1 µL of the test compound (Morpholine/Piperazine derivative) to achieve a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Why 1 mM NADPH? NADPH is the obligate electron donor for CYP450 reductase. Supplying 1 mM ensures the cofactor does not become the rate-limiting substrate during the 60-minute time course.

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 10 µL of the reaction mixture into a quenching plate.

  • Quenching & Extraction: The quenching plate must contain 100 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide).

    • Why cold ACN + IS? Acetonitrile instantly denatures CYP enzymes, halting metabolism. The cold temperature prevents residual thermal degradation. The IS accounts for any volumetric losses or matrix ionization effects during LC-MS/MS analysis.

  • Validation Controls: Run (High Clearance, CLint​ > 40) and (Low Clearance, CLint​ < 5) in parallel. If Verapamil fails to clear rapidly, the HLM batch is functionally compromised.

Protocol A 1. Matrix Prep HLM/RLM (0.5 mg/mL) B 2. Pre-Incubation 37°C, 5 min A->B C 3. Initiation Add 1 mM NADPH B->C D 4. Kinetic Sampling 0 to 60 min C->D E 5. Quench & Extract Cold ACN + IS D->E

Fig 2. Self-validating microsomal stability workflow for intrinsic clearance quantification.

Strategic Recommendations

  • Choose Morpholine-Carboxylic Acids when: The primary liability of your lead compound is CYP-mediated oxidation at the aliphatic ring. The oxygen atom will provide superior electronic shielding[1],[3].

  • Choose Piperazine-Carboxylic Acids when: You require a vector for further functionalization (via the secondary nitrogen) to probe a solvent-exposed region of the target protein, or when you specifically need to increase the hydrophilicity of a highly lipophilic core[4].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.